Fmoc-D-Cys(Mmt)-OH
描述
The exact mass of the compound D-Fmoc-Cys(MMt)-OH is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUWFUSGOYXQX-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Cys(Mmt)-OH: Properties, Structure, and Strategic Applications in Peptide Synthesis
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxytrityl)-D-cysteine, commonly abbreviated as Fmoc-D-Cys(Mmt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, and strategic implementation of this critical reagent in modern peptide synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and field-proven insights.
Introduction: The Strategic Importance of Orthogonal Protection in Peptide Chemistry
In the intricate field of solid-phase peptide synthesis (SPPS), the success of constructing complex peptide sequences hinges on a robust and versatile protecting group strategy.[1][2] The thiol group of cysteine residues presents a particular challenge due to its high nucleophilicity, which can lead to undesirable side reactions if left unprotected.[3] this compound emerges as a sophisticated solution, offering a strategic advantage through its orthogonally protected design.[4][5] The N-α-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, a cornerstone of modern SPPS.[1] The thiol side chain is shielded by the highly acid-sensitive Mmt (4-methoxytrityl) group.[4][6] This orthogonal protection scheme allows for the selective deprotection of either group without affecting the other, providing chemists with precise control over peptide modification, such as the formation of specific disulfide bridges or side-chain conjugations.[7][8]
Core Chemical Properties and Structure
This compound is a white to off-white powder with physicochemical properties that are critical to its application in peptide synthesis.[9][10][11]
Chemical Structure
The molecular structure of this compound is characterized by the D-cysteine backbone, with the α-amino group protected by the bulky Fmoc group and the thiol group protected by the even more sterically demanding Mmt group.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1198791-73-9 | [9][12] |
| Molecular Formula | C₃₈H₃₃NO₅S | [12][13] |
| Molecular Weight | 615.74 g/mol | [12] |
| Appearance | White to off-white powder | [9][10][11] |
| Melting Point | 126.8-127.9 °C | [9] |
| Solubility | Sparingly soluble in DMSO and Ethanol | [10][14] |
| Storage | 2-8 °C, in a dark, inert atmosphere | [10][14][15] |
| Purity (HPLC) | ≥98.0% | [9] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[4][11] Its unique protecting group combination allows for sophisticated peptide design and synthesis.
The Orthogonal Protection Strategy
The core strength of this compound lies in the orthogonality of its protecting groups. The Fmoc group is cleaved under basic conditions (typically 20% piperidine in DMF), while the Mmt group is labile to very mild acidic conditions.[4][7] This allows for the selective deprotection of the cysteine thiol group while the peptide is still attached to the solid support and other acid-labile protecting groups (like Boc or tBu) remain intact.[6][7]
Caption: Orthogonal deprotection strategy in SPPS.
Experimental Protocols
The coupling of this compound to a resin-bound peptide with a free N-terminal amine follows standard Fmoc-SPPS protocols.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[16]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[16]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) to activate the carboxylic acid.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.
The selective removal of the Mmt group is a critical step for on-resin side-chain modifications.
Step-by-Step Protocol:
-
Resin Preparation: After the desired peptide sequence is assembled, ensure the N-terminus is protected (either with Fmoc or another protecting group if further elongation is not required). Wash the resin with DCM.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) in DCM. It is highly recommended to include a scavenger such as 2-5% triisopropylsilane (TIS) to quench the liberated Mmt cation and prevent side reactions.[4][17][18]
-
Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction is typically performed for short periods (e.g., 5-10 minutes) and repeated multiple times (e.g., 3-5 times) to ensure complete removal of the Mmt group while minimizing the premature cleavage of other acid-labile groups.[18][19]
-
Monitoring: After each treatment, a small sample of resin beads can be tested. A persistent yellow-orange color upon addition of a drop of TFA indicates the presence of the Mmt cation and thus incomplete deprotection.[19]
-
Washing and Neutralization: Once the deprotection is complete, thoroughly wash the resin with DCM, followed by a neutralization step with a solution of 1-5% DIEA in DMF to quench any residual acid.[17][19] Finally, wash the resin with DMF.
-
Subsequent Reactions: The resin-bound peptide with the now free cysteine thiol is ready for subsequent on-resin modifications, such as disulfide bond formation or conjugation.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The inclusion of qualitative tests like the Kaiser test at the end of a coupling step provides immediate feedback on the reaction's success. Similarly, the colorimetric monitoring of Mmt deprotection allows for real-time assessment of the reaction's progress, ensuring that the subsequent steps are performed on a fully deprotected substrate. The use of scavengers like TIS is a critical component that enhances the trustworthiness of the Mmt deprotection protocol by preventing deleterious side reactions.
Conclusion
This compound is an invaluable tool in the arsenal of the modern peptide chemist. Its well-defined chemical properties and, most importantly, the orthogonality of its protecting groups, provide the flexibility and control required for the synthesis of complex and modified peptides. A thorough understanding of the principles behind its use, particularly the conditions for selective Mmt deprotection, is paramount for leveraging its full potential in research and drug development.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound-吉尔生化(上海)有限公司 [m.glshchem.com]
- 10. 177582-21-7 CAS MSDS (FMOC-CYS(MMT)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. FMOC-CYS(MMT)-OH | 177582-21-7 [chemicalbook.com]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. Fmoc-Cys(Mmt)-OH | 177582-21-7 | BroadPharm [broadpharm.com]
- 14. FMOC-CYS(MMT)-OH CAS#: 177582-21-7 [m.chemicalbook.com]
- 15. 177582-21-7|Fmoc-Cys(MMt)-OH|BLD Pharm [bldpharm.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. biotage.com [biotage.com]
- 19. peptide.com [peptide.com]
Introduction: The Strategic Importance of Fmoc-D-Cys(Mmt)-OH in Peptide Synthesis
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Cys(Mmt)-OH
In the landscape of modern drug development and biochemical research, the chemical synthesis of complex peptides is a foundational technology. The precise assembly of amino acids into a defined sequence allows for the creation of therapeutics, research tools, and novel biomaterials. Within the arsenal of techniques available, Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the predominant methodology.[1]
The trifunctional nature of the amino acid cysteine, with its highly nucleophilic thiol side chain, presents a unique challenge.[2] Unprotected thiols can lead to a host of undesirable side reactions, including incorrect disulfide bond formation and alkylation, thereby compromising the yield and purity of the target peptide.[2][3] Effective and strategic protection of the cysteine thiol group is therefore paramount.[3]
This guide focuses on this compound, a cornerstone building block for advanced peptide synthesis. The incorporation of a D-amino acid enhances peptide stability against enzymatic degradation, a critical attribute for therapeutic candidates.[1] The molecule's utility is defined by its two key protecting groups:
-
The N-α-Fmoc Group: A base-labile protecting group that shields the alpha-amino function during the coupling of the subsequent amino acid. It is reliably removed under mild basic conditions, typically with a solution of piperidine in DMF, without affecting other protecting groups.[1]
-
The S-Mmt Group: The 4-methoxytrityl (Mmt) group provides robust protection for the cysteine thiol. Its defining feature is its extreme acid lability, significantly greater than that of the more common trityl (Trt) group.[4] This allows for its selective, "orthogonal" removal on the solid support using very dilute acid (e.g., 0.5-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) while other acid-labile groups (like Boc on lysine or tBu on aspartic acid) remain intact.[4][5][6] This orthogonality is the key that unlocks sophisticated synthetic strategies, such as the on-resin, regioselective formation of disulfide bonds.[5][7][8]
This document serves as a technical guide for researchers and drug development professionals, providing a detailed examination of the synthesis, purification, and quality control of this compound.
Chemical Synthesis: A Two-Stage Pathway
The synthesis of this compound is logically approached in two sequential protection steps: first, the selective protection of the reactive thiol group, followed by the protection of the alpha-amino group.
Diagram of Synthesis Workflow
Caption: Overall workflow for the two-part synthesis of this compound.
Part 1: S-Thiol Protection with 4-Monomethoxytrityl Chloride
The first critical step is the selective alkylation of the thiol group of D-cysteine. The Mmt group is introduced using 4-monomethoxytrityl chloride (Mmt-Cl).[9][10][11] The methoxy substituent on one of the phenyl rings increases the stability of the trityl cation that is formed upon cleavage, rendering the Mmt group more acid-labile than its unsubstituted trityl (Trt) counterpart.[2]
Causality Behind Experimental Choices:
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting materials, including the zwitterionic D-cysteine.
-
Reagents: Mmt-Cl is the electrophile that reacts with the nucleophilic thiol. A base (e.g., Diisopropylethylamine, DIPEA) is typically added to deprotonate the thiol, increasing its nucleophilicity for the reaction.
-
Reaction Control: The reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the free thiol.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add D-cysteine hydrochloride (1.0 eq) and anhydrous DMF.
-
Reaction: Stir the suspension and add 4-monomethoxytrityl chloride (1.1 eq).
-
Base Addition: Slowly add a suitable base, such as DIPEA (2.2 eq), to the mixture. Stir the reaction at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium acetate (e.g., 10% w/v). A white precipitate of the product will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be further purified by stirring in a warm solvent like acetone to remove unreacted Mmt-Cl and other impurities, followed by filtration. Dry the final product under vacuum.
Part 2: N-α-Fmoc Protection
With the thiol group securely protected, the alpha-amino group is reacted with an Fmoc-donating reagent to yield the final product. A common and efficient reagent for this transformation is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4]
Causality Behind Experimental Choices:
-
Reagent: Fmoc-OSu is highly reactive towards primary amines and the succinimide byproduct is water-soluble, simplifying the purification process.
-
Solvent System: A mixture of an organic solvent (like acetone or dioxane) and water is used. The organic solvent dissolves the S-Mmt-D-cysteine and Fmoc-OSu, while the aqueous phase, buffered with a mild base like sodium bicarbonate, maintains a pH that keeps the alpha-amino group deprotonated and nucleophilic while minimizing side reactions.
-
Dissolution: Dissolve S-(4-methoxytrityl)-D-cysteine (1.0 eq) in a mixture of acetone and water.
-
Base Addition: Add sodium bicarbonate (approx. 2.0 eq) to the solution to maintain a basic pH.
-
Fmocylation: Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the reaction mixture while stirring vigorously.
-
Reaction: Allow the reaction to proceed at room temperature for several hours until completion (monitoring by TLC or HPLC is recommended).
-
Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl). This step protonates the carboxylic acid, causing the product to precipitate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine to remove water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Quality Control: A Self-Validating System
Achieving high purity (typically ≥98.0% by HPLC) is non-negotiable for Fmoc-amino acids intended for SPPS, as impurities can be incorporated into the growing peptide chain, leading to deletion sequences or other modifications that are difficult to remove from the final peptide product.[12][13]
Purification Strategy
The primary method for purifying the crude product is recrystallization.
-
Solvent Selection: A common solvent system for recrystallizing Fmoc-amino acids is a mixture of a good solvent (e.g., toluene, ethyl acetate) and a poor solvent (e.g., heptane, hexane).[14]
-
Procedure: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., toluene at 50°C).[14]
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. If needed, slowly add the "poor" solvent to promote precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly under vacuum at a moderate temperature (e.g., 50°C).[14]
Diagram of Purification & QC Workflow
Caption: A self-validating workflow for purification and quality control.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.[15][16] The product should appear as a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure. Key diagnostic signals include the aromatic protons of the Fmoc and Mmt groups, the methoxy protons of the Mmt group, and the characteristic protons of the cysteine backbone.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, matching the calculated mass.
| Parameter | Expected Value | Rationale |
| Appearance | White to off-white powder | Standard appearance for pure, solid organic compounds.[13] |
| Purity (HPLC) | ≥ 98.0% | Ensures suitability for high-fidelity solid-phase peptide synthesis.[13] |
| Molecular Formula | C₃₈H₃₃NO₅S | Based on the chemical structure.[17][18] |
| Molecular Weight | 615.7 g/mol | Calculated from the molecular formula.[17] |
| ¹H NMR | Shows characteristic peaks for Fmoc, Mmt (including a singlet ~3.7 ppm for -OCH₃), and cysteine backbone protons. | Confirms the presence and connectivity of all structural components.[19] |
| Mass Spec (ESI-MS) | [M+H]⁺ ≈ 616.7 m/z | Confirms the correct mass of the protonated molecule. |
| Storage | -20°C, desiccated | Protects the compound from degradation over time.[18] |
Conclusion and Best Practices
The synthesis and purification of this compound is a well-defined process that yields a crucial reagent for advanced peptide science. The strategic value of this building block lies in the unique acid lability of the Mmt group, which enables orthogonal deprotection schemes for the synthesis of complex, disulfide-bridged peptides.[5][8][20] Adherence to rigorous purification protocols and comprehensive analytical validation is essential to ensure the high purity required for successful and reproducible solid-phase peptide synthesis. By understanding the chemical principles behind each step, researchers can confidently produce and utilize this versatile compound to advance their scientific objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. 4-Monomethoxytrityl chloride [myskinrecipes.com]
- 10. 4-Monomethoxytrityl chloride – Biotuva Life Sciences [biotuva.com]
- 11. 4-甲氧基三苯甲基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ajpamc.com [ajpamc.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. advancedchemtech.com [advancedchemtech.com]
- 18. Fmoc-Cys(Mmt)-OH | 177582-21-7 | BroadPharm [broadpharm.com]
- 19. FMOC-CYS(MMT)-OH(177582-21-7) 1H NMR [m.chemicalbook.com]
- 20. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Fmoc-D-Cys(Mmt)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide and protein development, the strategic incorporation of D-amino acids and the precise formation of disulfide bonds are pivotal for enhancing biological activity, stability, and structural integrity. Fmoc-D-Cys(Mmt)-OH, a protected derivative of D-cysteine, has emerged as an indispensable tool for chemists and drug developers. This guide provides an in-depth exploration of its chemical properties, strategic applications, and field-proven protocols, offering a senior application scientist's perspective on leveraging this reagent to its full potential in complex peptide synthesis.
Core Attributes of this compound
A foundational understanding of the key physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source(s) |
| CAS Number | 1198791-73-9 | [1][2] |
| Molecular Formula | C₃₈H₃₃NO₅S | [1][2] |
| Molecular Weight | 615.7 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Purity (HPLC) | Typically ≥98% | [3] |
The structure of this compound is defined by three key moieties: the D-cysteine core, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and the monomethoxytrityl (Mmt) protecting group on the thiol side chain. It is the Mmt group that imparts the unique utility to this molecule.
The Strategic Advantage of the Mmt Protecting Group
The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection during peptide synthesis. The choice of the thiol protecting group is a critical strategic decision that dictates the possibilities for subsequent chemical manipulations. The Mmt group, a derivative of the trityl (Trt) group, offers a distinct advantage due to its heightened acid lability.
This enhanced sensitivity to acid allows for the selective deprotection of the cysteine thiol under exceptionally mild acidic conditions, typically 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][4] This is a cornerstone of an "orthogonal" protection strategy, where one protecting group can be removed without affecting others. The Mmt group can be cleaved while more robust acid-labile groups, such as tert-butyl (tBu) on aspartic acid or glutamic acid, and even the more stable S-trityl (Trt) group on another cysteine, remain intact.[5][6] This capability is paramount for:
-
Regioselective Disulfide Bond Formation: In peptides with multiple cysteine residues, different protecting groups allow for controlled, stepwise formation of specific disulfide bridges.
-
On-Resin Side Chain Modification: The deprotected thiol can be selectively modified while the peptide is still attached to the solid support, enabling site-specific conjugation of payloads, fluorophores, or other chemical reporters.
-
Synthesis of Peptides with Free Thiols: For applications requiring a free cysteine thiol in the final product, the Mmt group provides a reliable method for its unmasking.
The deprotection of the Mmt group releases the Mmt cation, which can be monitored spectrophotometrically around 460 nm, providing a real-time indication of the reaction's progress.[2]
Experimental Protocols: From Theory to Practice
The following protocols are presented as a guide and may require optimization based on the specific peptide sequence and solid support used.
Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.
Methodology:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the preceding amino acid. Wash thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add a suitable activator, such as HBTU/HCTU (equivalents matching the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the activator).
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Diagram of the SPPS Coupling Workflow:
Caption: Workflow for coupling this compound in SPPS.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This protocol details the selective removal of the Mmt group to expose the thiol side chain.
Methodology:
-
Resin Preparation: Swell the peptide-resin containing the Cys(Mmt) residue in peptide-grade DCM for 20-30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA in DCM. To prevent re-attachment of the Mmt cation or side reactions, include a scavenger such as 2-5% triisopropylsilane (TIS).[2][7]
-
Mmt Cleavage:
-
Drain the DCM from the resin.
-
Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture. The solution will typically turn yellow, indicating the release of the Mmt cation.[7]
-
React for 5-10 minutes.
-
Drain the deprotection solution.
-
-
Iterative Treatment: Repeat the cleavage step (Step 3) 5 to 10 times with fresh deprotection solution until the drained solution is colorless, ensuring complete removal of the Mmt group.[8]
-
Washing:
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin by washing with a solution of 10% DIPEA in DMF.
-
Wash again with DMF followed by DCM.
-
-
Immediate Use: The resin with the now-free thiol is ready for subsequent reactions, such as disulfide bond formation or conjugation.
Diagram of the Mmt Deprotection and Subsequent Oxidation Workflow:
Caption: On-resin Mmt deprotection and disulfide bond formation.
Conclusion
This compound is more than just a protected amino acid; it is a strategic enabler for the synthesis of complex and therapeutically relevant peptides. Its defining feature—the acid-labile Mmt group—provides chemists with the orthogonal control necessary for sophisticated molecular engineering, from creating constrained cyclic peptides to developing precisely targeted antibody-drug conjugates. A thorough understanding of its properties and the causality behind its reaction protocols empowers researchers to overcome synthetic challenges and accelerate the development of next-generation peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
An In-depth Technical Guide to the Mmt Protecting Group for Cysteine
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is a cornerstone of success. The unique reactivity of the cysteine thiol side chain presents a formidable challenge, necessitating robust protection to prevent undesired side reactions like oxidation and alkylation.[1][2] Among the arsenal of available thiol protecting groups, the 4-methoxytrityl (Mmt) group has emerged as a uniquely valuable tool, particularly within the framework of Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This guide provides a comprehensive technical overview of the Mmt protecting group, grounded in field-proven insights and authoritative data, to empower you in designing robust and efficient synthetic strategies for complex cysteine-containing peptides.
The Core Principle: Why Cysteine Demands Special Attention
The thiol (-SH) group of cysteine is a potent nucleophile, making it highly susceptible to a range of undesirable reactions during the iterative cycles of SPPS.[2] Unprotected thiols can lead to:
-
Oxidation: Spontaneous formation of disulfide bonds, leading to dimerization or oligomerization of the peptide chains.[4]
-
Alkylation: Reaction with carbocations generated during the cleavage of other acid-labile protecting groups or from the resin linker itself.[2][5]
-
Acylation: Unwanted reaction with activated carboxyl groups during coupling steps.
-
Base-Catalyzed Side Reactions: At C-terminal positions, elimination of the protected thiol can occur, leading to dehydroalanine, which can subsequently react with piperidine (used for Fmoc removal) to form 3-(1-piperidinyl)alanine adducts.[5][6]
Effective protection of the cysteine thiol is therefore critical to ensure the homogeneity, purity, and yield of the final peptide product.[6]
The Mmt Group: Structure and Strategic Advantage
The Mmt (4-methoxytrityl) group is a derivative of the more common trityl (Trt) group, distinguished by a methoxy substituent on one of the phenyl rings.[3] This seemingly minor modification has profound implications for its chemical properties and strategic application in peptide synthesis.
Caption: Structure of the Mmt group protecting the cysteine thiol.
The primary advantage of the Mmt group lies in its exquisite acid lability . The electron-donating methoxy group stabilizes the formation of the Mmt carbocation upon acid-mediated cleavage, rendering it significantly more susceptible to acidolysis than the unsubstituted Trt group.[7] This heightened sensitivity allows for its removal under exceptionally mild acidic conditions, a feature that forms the basis of its strategic utility.[3][7]
The Cornerstone of Orthogonality
In the context of protecting group strategy, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of others, without affecting them.[2] The Mmt group is a cornerstone of such strategies in Fmoc SPPS because it can be cleaved under conditions that leave most other acid-labile groups intact.[7]
This allows for complex, on-resin manipulations, such as:
-
Regioselective Disulfide Bond Formation: Synthesizing peptides with multiple disulfide bridges by pairing Mmt-protected cysteines with cysteines bearing more robust protecting groups (e.g., Acm, tBu).[2][6]
-
Site-Specific Labeling: Selectively deprotecting a single cysteine residue on the solid support for conjugation with fluorescent probes, tags, or other molecules.[7]
-
Peptide Cyclization: Performing on-resin head-to-tail or side-chain-to-side-chain cyclizations involving a deprotected cysteine thiol.[4]
The Mmt group's deprotection conditions are orthogonal to:
-
Fmoc group: Stable to the basic conditions (e.g., 20% piperidine in DMF) used for N-terminal Fmoc removal.[1]
-
tert-Butyl (tBu) based groups: Stable to the very mild acid used for Mmt cleavage, which is insufficient to remove tBu, OtBu, or Boc groups.[7][8]
-
Acetamidomethyl (Acm) group: Acm is stable to the acidic conditions for Mmt removal and requires specific reagents like iodine or mercury(II) acetate for its cleavage.[2]
-
Trityl (Trt) group: In many cases, the Mmt group can be selectively removed in the presence of the Trt group, although careful optimization is required.[8]
Experimental Protocols & Methodologies
The successful application of the Mmt group hinges on precise and validated protocols. The following sections provide detailed methodologies for the key steps involving Fmoc-Cys(Mmt)-OH.
Incorporation into the Peptide Chain
The Mmt-protected cysteine is introduced during SPPS using the commercially available building block, Fmoc-Cys(Mmt)-OH . The coupling procedure is standard for Fmoc amino acids.
Protocol 1: Coupling of Fmoc-Cys(Mmt)-OH
-
Fmoc Deprotection: Treat the resin-bound peptide with 20-40% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate Fmoc-Cys(Mmt)-OH (1.5-5 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt, HATU, or DIC/Oxyma) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF, DCM, and repeat as necessary to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Selective On-Resin Deprotection of the Mmt Group
This is the critical step where the Mmt group's unique properties are leveraged. The cleavage is achieved with a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction can be visually monitored by the appearance of the intense yellow-orange color of the released Mmt cation.[1]
Protocol 2: On-Resin Mmt Cleavage
-
Safety Precaution: Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Resin Preparation: Swell the Mmt-protected peptide-resin in DCM for 15-30 minutes.[1]
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA (v/v) in DCM. It is highly recommended to include a scavenger, such as 2-5% triisopropylsilane (TIS), to quench the reactive Mmt carbocation and prevent side reactions.[1]
-
Cleavage Reaction:
-
Drain the DCM from the swollen resin.
-
Add the deprotection cocktail (e.g., 1% TFA, 5% TIS in DCM) to the resin.[1]
-
Gently agitate the mixture. The solution will typically turn a bright yellow color, indicating the release of the Mmt cation.
-
Perform short, repeated treatments (e.g., 5-10 treatments of 2-10 minutes each) rather than a single long incubation.[9] This is more efficient and minimizes potential side reactions.
-
-
Monitoring: After each treatment, filter the solution. Continue the treatments until the yellow color is no longer observed in the filtrate, indicating complete removal of the Mmt group.[1]
-
Washing: Once deprotection is complete, thoroughly wash the resin with DCM, followed by a neutralizing wash (e.g., 1-5% DIEA in DMF), and finally with DMF to prepare for the subsequent on-resin modification (e.g., disulfide bond formation or conjugation).[1][10]
Caption: Workflow for the selective on-resin cleavage of the Mmt group.
Data-Driven Comparison and Considerations
The choice of a protecting group is a multi-faceted decision. While Mmt offers significant advantages, it's crucial to understand its performance relative to other common cysteine protecting groups.
Quantitative Comparison of Acid Lability
The key differentiator for the Mmt group is its high acid lability.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality & Key Features |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM with 5% TIS [1][2] | Highly Acid Labile. Enables selective on-resin deprotection. Orthogonal to tBu, Acm, and often Trt.[6][7] |
| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O)[1] | Standard, cost-effective choice. Cleaved during final peptide release.[1] Prone to racemization.[1] |
| tert-Butyl | tBu | Stable to standard TFA cleavage. Requires strong acids like HF.[4] | Highly stable. Useful in combination with other acid-labile groups for complex syntheses.[6] |
| Acetamidomethyl | Acm | I₂ or Hg(OAc)₂. Stable to TFA.[2] | Fully orthogonal to acid-labile groups. Cleavage can be combined with disulfide formation. Use of toxic mercury is a drawback.[2] |
Mitigating Potential Side Reactions
While advantageous, the use of Mmt is not without potential challenges. Awareness and proper technique are key to mitigating them.
-
Racemization: C-terminal cysteine residues are particularly susceptible to base-catalyzed racemization during activation and coupling.[1] The steric bulk of trityl-based groups can influence this. Some studies suggest that Mmt may offer a slight advantage over Trt in reducing racemization, and both are generally superior to less bulky groups in this regard.[11]
-
Premature Cleavage: The high acid lability of Mmt means that care must be taken during the synthesis of long peptides, as repeated N-terminal Fmoc deprotection cycles (which can become slightly acidic over time) could potentially cause minor, premature loss of the Mmt group. This is generally not a significant issue with modern, high-quality reagents and protocols.
-
Carbocation Scavenging: The Mmt cation released during cleavage is reactive and can lead to re-alkylation of the deprotected thiol or modification of other sensitive residues like Tryptophan. The inclusion of a scavenger like TIS is not optional; it is mandatory for a clean and efficient deprotection.[1]
Conclusion: A Strategic Tool for Advanced Peptide Synthesis
The Mmt protecting group is more than just another option for cysteine protection; it is a strategic tool that enables the synthesis of complex molecular architectures that would be difficult or impossible to achieve with less versatile protecting groups.[12] Its key advantage, the ability to be selectively removed on-resin under exceptionally mild acidic conditions, provides the synthetic chemist with a level of control essential for modern peptide science and drug development.[3][7] By understanding the chemical principles behind its function and adhering to validated, precise protocols, researchers can fully exploit the power of the Mmt group to achieve higher purity, improved yields, and greater synthetic flexibility in their pursuit of novel and complex peptide targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. digital.csic.es [digital.csic.es]
- 12. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Fmoc-D-Cys(Mmt)-OH in Solid-Phase Peptide Synthesis
Abstract
The strategic incorporation of cysteine residues is paramount in the synthesis of complex peptides, particularly those requiring specific disulfide bridging for conformational stability and biological activity. This guide provides an in-depth technical overview of N-α-Fmoc-S-(4-methoxytrityl)-D-cysteine (Fmoc-D-Cys(Mmt)-OH), a cornerstone building block in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the physicochemical properties and delve into the strategic advantages conferred by the 4-methoxytrityl (Mmt) protecting group, emphasizing its critical role in orthogonal protection schemes. Detailed, field-proven protocols for its incorporation, selective on-resin deprotection, and subsequent disulfide bond formation are provided, supported by mechanistic insights and troubleshooting considerations to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Cysteine Challenge in Peptide Synthesis
Cysteine's thiol (-SH) side chain is a focal point of both opportunity and challenge in peptide chemistry.[1] Its nucleophilicity makes it a versatile handle for conjugation and a critical participant in forming disulfide bonds that dictate the tertiary structure and function of many peptides and proteins.[2] However, this same reactivity necessitates robust protection during SPPS to prevent undesired side reactions such as alkylation, acylation, or premature oxidation.[1][3] The choice of the thiol protecting group is a critical strategic decision that directly impacts the flexibility and success of the synthesis, especially for complex targets requiring multiple, regioselective disulfide bonds.[4]
An ideal protecting group strategy relies on the principle of orthogonality , where different classes of protecting groups can be removed under specific, non-interfering conditions.[2][5][6] This allows for the sequential and selective unmasking of reactive groups at desired stages of the synthesis.[7] this compound has emerged as a highly valued reagent precisely because the Mmt group offers a distinct orthogonal deprotection pathway within the standard Fmoc/tBu SPPS framework.[2][8]
Physicochemical Profile of this compound
A thorough understanding of the building block's properties is fundamental to its successful application.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxytrityl)-D-cysteine |
| Synonyms | Fmoc-S-4-methoxytrityl-D-cysteine; Fmoc-D-Cys(4-methoxytrityl)-OH |
| CAS Number | 1198791-73-9[9] |
| Molecular Formula | C₃₈H₃₃NO₅S[9][10] |
| Molecular Weight | 615.7 g/mol [9] |
| Appearance | White to off-white powder |
| N-α Protection | Fmoc (Base-labile) |
| S-thiol Protection | Mmt (Mildly acid-labile) |
The Mmt Protecting Group: A Strategic Advantage
The 4-methoxytrityl (Mmt) group is a trityl derivative whose primary advantage is its heightened acid lability compared to the standard trityl (Trt) group and tert-butyl (tBu)-based side-chain protecting groups.[11][12] This sensitivity allows for its selective removal under very mild acidic conditions, forming the basis of its orthogonality.
Orthogonality in Practice
The core of the Fmoc/tBu SPPS strategy involves:
-
N-α-Fmoc group removal: Repeatedly using a mild base (e.g., 20% piperidine in DMF).[13]
-
Final cleavage and side-chain deprotection: Using a strong acid cocktail (e.g., 95% Trifluoroacetic Acid, TFA).[1]
The Mmt group fits seamlessly into this workflow, as it is stable to the basic conditions used for Fmoc removal but can be cleaved with dilute acid (e.g., 0.5-2% TFA in Dichloromethane, DCM) that leaves tBu, Trt, and other more robust acid-labile groups intact.[11][12][14] This creates a third, independent deprotection dimension.
Caption: Orthogonal deprotection scheme in Fmoc SPPS utilizing the Mmt group.
This orthogonality is the key enabler for advanced peptide modifications while the peptide is still anchored to the solid support, such as on-resin cyclization via disulfide bond formation.[2][4][15]
Experimental Protocols & Methodologies
The following protocols are presented as a robust starting point. Researchers should note that optimization may be necessary depending on the specific peptide sequence and resin used.
Incorporation of this compound
The primary challenge during the coupling of any cysteine derivative is the risk of racemization, which can be exacerbated by base-mediated activation methods (e.g., HBTU/DIPEA).[4]
Protocol: Low-Racemization Coupling
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) and then in N,N-Dimethylformamide (DMF). Perform N-α-Fmoc deprotection using 20% piperidine in DMF.[16] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and allow the solution to pre-activate for 5-10 minutes at room temperature.[17]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After coupling, filter the resin and wash extensively with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.[17]
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Causality Insight: The use of carbodiimide activators like DIC with additives such as HOBt or Oxyma proceeds under more neutral/acidic conditions, which significantly suppresses the epimerization pathway common to cysteine residues.[4] Pre-activation ensures the formation of the active ester before its introduction to the resin-bound amine, optimizing reaction kinetics.
Selective On-Resin Deprotection of the Mmt Group
The selective cleavage of the Mmt group is a delicate operation that hinges on controlled exposure to dilute acid.
Protocol: Mmt Group Cleavage
-
Resin Preparation: Wash the fully assembled, N-α-Fmoc protected peptide-resin thoroughly with DCM to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM.[4][18] It is highly recommended to include a scavenger, such as 2-5% Triisopropylsilane (TIS), to irreversibly quench the released Mmt cation and prevent potential side reactions or re-attachment.[15][19]
-
Cleavage Reaction: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).[20] Gently agitate at room temperature. The reaction progress can often be monitored visually by the appearance of a yellow-orange color from the Mmt cation, although the scavenger will suppress this color.[4]
-
Reaction Time: Perform the cleavage in short, repeated cycles. For example, treat for 2 minutes, filter, and repeat with fresh reagent 4-10 times.[18][19] This minimizes the peptide's contact time with the acid, preserving other acid-labile groups.
-
Neutralization and Washing: After cleavage, immediately filter the resin and wash with DCM. Neutralize residual acid by washing with 10% DIPEA in DMF, followed by extensive washing with DMF and DCM.[20]
Self-Validating System: The efficiency of Mmt removal can be qualitatively checked by taking a few resin beads, washing them, and adding a drop of concentrated TFA; an immediate bright orange color indicates residual Mmt groups.[20] For quantitative assessment, a small sample can be cleaved, and the resulting peptide analyzed by LC-MS to confirm the mass change corresponding to Mmt removal.[19]
| Reagent | Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | 0.5-2% in DCM | Primary cleaving agent for the Mmt group.[11] |
| Triisopropylsilane (TIS) | 2-5% in DCM | Scavenger to trap the liberated Mmt cation.[15] |
| Dichloromethane (DCM) | Solvent | Anhydrous solvent for the cleavage reaction. |
| Diisopropylethylamine (DIPEA) | 10% in DMF | Base wash to neutralize residual acid post-cleavage.[20] |
On-Resin Disulfide Bond Formation
Once two or more cysteine thiol groups are deprotected, they can be oxidized on-resin to form a disulfide bridge.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Fmoc-Cys(Mmt)-OH | 177582-21-7 | BroadPharm [broadpharm.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. peptidetherapeutics.org [peptidetherapeutics.org]
- 19. biotage.com [biotage.com]
- 20. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Cys(Mmt)-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of the Mmt Group in Cysteine Chemistry
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the synthesis of cysteine-containing peptides presents unique challenges due to the high reactivity of the cysteine's thiol side chain. Effective protection of this functional group is paramount to prevent unwanted side reactions such as oxidation and alkylation. Among the arsenal of thiol protecting groups, the 4-methoxytrityl (Mmt) group stands out for its exquisite acid lability, offering a critical level of control and selectivity in complex peptide synthesis.[1]
Fmoc-D-Cys(Mmt)-OH is an Fmoc-protected derivative of D-cysteine where the thiol group is shielded by the bulky Mmt group. The D-configuration of the cysteine can be strategically employed to enhance peptide stability against enzymatic degradation.[2] The principal advantage of the Mmt group lies in its orthogonal nature within the standard Fmoc/tBu SPPS strategy.[3][4] It can be selectively cleaved under very mild acidic conditions (e.g., 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)), leaving the more robust acid-labile side-chain protecting groups (like tBu, Boc, Trt) and the peptide-resin linkage intact.[1][5] This unique feature makes this compound an indispensable tool for the regioselective formation of disulfide bonds, on-resin cyclization, and the site-specific conjugation of molecules to the cysteine thiol.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in SPPS. It details field-proven protocols, explains the underlying chemical principles, and offers insights into process optimization and troubleshooting.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring successful synthesis outcomes.
| Property | Value |
| Molecular Formula | C₃₈H₃₃NO₅S |
| Appearance | White to off-white powder |
| N-alpha Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Thiol Protecting Group | Mmt (4-methoxytrityl) |
| Cleavage of Mmt Group | Highly acid-labile (e.g., 0.5-2% TFA in DCM) |
| Storage | Store at 2-8°C, protected from light and moisture. |
Expert Insight: The Mmt group is significantly more acid-labile than the commonly used trityl (Trt) group.[6][7] This heightened sensitivity necessitates careful handling and the avoidance of any inadvertent exposure to acidic conditions during storage or routine SPPS steps.
Core Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear checkpoints and explanations to ensure reproducibility and high-quality results.
Incorporation of this compound into the Peptide Chain
The coupling of this compound follows standard Fmoc SPPS procedures. However, due to the steric bulk of the Mmt group, optimizing coupling conditions is essential to achieve high efficiency.
Experimental Workflow: Coupling Cycle
Caption: Standard coupling cycle for this compound.
Protocol 2.1: Coupling
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU/HATU, 3-5 eq.), and a base (e.g., DIPEA/NMM, 6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Causality: Pre-activation generates the reactive O-acylisourea or active ester, which readily reacts with the free N-terminus on the resin. Using carbodiimide activators like DIC with an additive like Oxyma or HOBt is also a highly effective and racemization-suppressing alternative.[8]
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Selective On-Resin Deprotection of the Mmt Group
This protocol is the cornerstone of the Mmt strategy, enabling the unmasking of the cysteine thiol while the peptide remains attached to the solid support.
Experimental Workflow: Mmt Cleavage
Caption: On-resin selective cleavage of the Mmt group.
Protocol 2.2: Mmt Group Cleavage
-
Resin Preparation: Swell the Mmt-protected peptide-resin in DCM.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA in DCM containing a scavenger. Triisopropylsilane (TIS) or triethylsilane (TES) at 2-5% (v/v) is highly recommended.[9]
-
Causality: The Mmt group is cleaved by acidolysis, generating a stable Mmt cation. The scavenger (TIS or TES) is crucial to irreversibly trap this electrophilic cation, preventing potential side reactions with sensitive residues like tryptophan and driving the cleavage reaction to completion.
-
-
Cleavage Reaction: Treat the resin with the deprotection cocktail. A common procedure is to perform multiple short treatments (e.g., 5-10 treatments of 2-10 minutes each) rather than a single long incubation.[3][9]
-
Monitoring: The release of the Mmt cation imparts a distinct yellow-orange color to the solution.[9] Continue the treatments until the solution remains colorless, indicating complete cleavage. For quantitative monitoring, the absorbance of the filtrate can be measured spectrophotometrically at around 460 nm.
-
Washing: After complete deprotection, wash the resin thoroughly with DCM to remove all traces of acid and scavenger. Follow with DMF washes before proceeding to the next step.
Quantitative Data Summary: Mmt Cleavage Conditions
| Parameter | Recommended Range | Rationale |
| TFA Concentration | 0.5 - 2% in DCM | Balances efficient cleavage with selectivity over other acid-labile groups.[6][9] |
| Scavenger | 2 - 5% TIS or TES | Effectively quenches the Mmt cation to prevent side reactions.[9] |
| Reaction Time | 5-10 short treatments (2-10 min each) | Multiple treatments ensure complete removal and are often more effective than a single long incubation.[3] |
| Monitoring | Visual (disappearance of yellow color) or Spectrophotometric (A₄₆₀ nm) | Provides a real-time, self-validating check for reaction completion. |
On-Resin Disulfide Bond Formation
Following Mmt deprotection, the newly exposed free thiol is ready for on-resin modification, most commonly the formation of an intramolecular disulfide bridge.
Protocol 2.3: Oxidation to Disulfide
-
Resin Preparation: Ensure the resin from Protocol 2.2 is thoroughly washed and swollen in DMF.
-
Oxidation: Treat the peptidyl-resin with an oxidizing agent. Common methods include:
-
Iodine (I₂): A solution of I₂ (5-10 eq.) in DMF. The reaction is typically fast (1-2 hours) and can be monitored by the disappearance of the brown iodine color.
-
Thallium(III) trifluoroacetate (Tl(TFA)₃): A solution of Tl(TFA)₃ (2-3 eq.) in DMF for 1-2 hours. This is a potent oxidizing agent.
-
N-chlorosuccinimide (NCS): Treat the resin with NCS (2 eq.) in DMF for 15-30 minutes.
-
-
Washing: After oxidation, wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
Expert Insight: The choice of oxidizing agent can be sequence-dependent. It is crucial to ensure that sensitive residues like methionine and tryptophan are appropriately protected if harsh oxidizing conditions are used. Air oxidation in a basic DMF/water solution is a milder alternative but is generally slower.
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| Incomplete Mmt Cleavage | Insufficient acid concentration or reaction time; Ineffective scavenging. | Increase the number of TFA treatments or slightly increase TFA concentration (up to 2%). Ensure fresh scavenger is used.[3] |
| Side Reactions during Mmt Cleavage | Absence or insufficient amount of scavenger. | Always use a scavenger like TIS or TES (2-5%) in the cleavage cocktail to trap the Mmt cation.[9] |
| Incomplete Coupling of this compound | Steric hindrance from the Mmt group; Peptide aggregation. | Use extended coupling times (up to 12 hours) or double coupling. Employ stronger activation reagents like HATU or use a carbodiimide/Oxyma combination. |
| Premature Mmt Deprotection | Exposure to acidic conditions during synthesis or storage. | Ensure all reagents and solvents (especially DMF) are free of acidic impurities. Store this compound properly. |
Conclusion
This compound is a powerful and versatile building block in the Fmoc-SPPS toolkit. Its key attribute—the selective, mild acid-lability of the Mmt group—provides chemists with the orthogonal handle necessary for sophisticated peptide engineering. By enabling on-resin modifications such as regioselective disulfide bridging and site-specific conjugations, it opens avenues for the synthesis of complex cyclic peptides, peptidomimetics, and bioconjugates. The successful application of the protocols and principles outlined in this guide will empower researchers to harness the full potential of this valuable reagent, advancing the frontiers of peptide science and therapeutic development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Coupling Fmoc-D-Cys(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of cysteine residues into peptide sequences is a cornerstone of modern peptide chemistry, enabling the formation of disulfide bridges critical for structural integrity and biological function, as well as providing a site for specific conjugation. The thiol group's high nucleophilicity, however, necessitates a robust protection strategy to prevent undesirable side reactions during synthesis. This guide provides a detailed, field-proven protocol for the coupling of Fmoc-D-Cys(Mmt)-OH, a derivative prized for its orthogonal deprotection capabilities in Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from resin preparation to the selection of coupling reagents, and provide a step-by-step workflow for both the coupling reaction and the selective on-resin deprotection of the 4-methoxytrityl (Mmt) group.
Introduction: The Strategic Importance of the Mmt Protecting Group
In the landscape of Fmoc-based SPPS, orthogonality is a guiding principle.[1] The strategic selection of protecting groups that can be removed under distinct conditions without affecting others is paramount for the synthesis of complex peptides, including those with multiple disulfide bonds, branched structures, or site-specific modifications.[2]
The 4-methoxytrityl (Mmt) group, a member of the trityl family, serves as a highly acid-labile protecting group for the sulfhydryl side chain of cysteine.[3][4] Its heightened acid sensitivity, when compared to the more common trityl (Trt) group, allows for its selective removal under exceptionally mild acidic conditions.[3][5] This is typically achieved using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), a condition that leaves the Nα-Fmoc group, other acid-labile side-chain protecting groups (e.g., Boc, tBu), and the peptide-resin linkage intact.[6][7][8] This unique feature makes this compound an invaluable building block for sophisticated peptide synthesis strategies.[3]
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of incorporating an this compound residue into a growing peptide chain on a solid support.
Caption: High-level workflow for Fmoc-SPPS coupling cycle.
Materials and Reagents
For successful and reproducible coupling, the quality of reagents is paramount.
| Reagent/Material | Recommended Grade | Supplier Example |
| This compound | ≥99% Purity | Sigma-Aldrich, Novabiochem |
| Solid-phase resin (e.g., Rink Amide, Wang) | 0.3-0.8 mmol/g substitution | AAPPTec, Merck |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Piperidine | Anhydrous | Acros Organics |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | ≥98% | Novabiochem |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | ≥98% | Sigma-Aldrich |
Detailed Protocol: Coupling of this compound
This protocol is designed for a standard manual solid-phase peptide synthesis. Adjustments may be necessary for automated synthesizers.
Step 1: Resin Preparation and Swelling
The initial step ensures that the resin is properly solvated, allowing for optimal accessibility of the reactive sites.
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.
-
Add peptide synthesis grade DMF (approximately 10 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Step 2: Nα-Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing the free amine for the subsequent coupling reaction.[9]
-
Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Step 3: Amino Acid Activation and Coupling
Cysteine residues are prone to racemization, particularly with base-mediated activation methods.[11] Therefore, a coupling strategy that minimizes this risk is crucial. The use of a carbodiimide like DIC in conjunction with an additive such as HOBt or Oxyma Pure is highly recommended as it proceeds under acidic/neutral conditions.[11]
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add HOBt or Oxyma Pure (3-5 equivalents) to the amino acid solution.
-
In a separate container, prepare the activator solution by adding DIC (3-5 equivalents) to DMF.
-
Add the DIC solution to the amino acid/additive mixture and allow for a pre-activation time of 5-10 minutes. Note: Avoid prolonged pre-activation to minimize side reactions.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
Step 4: Monitoring the Coupling Reaction
Ensuring the completion of the coupling reaction is critical to prevent deletion sequences in the final peptide. A qualitative ninhydrin (Kaiser) test is a reliable method for detecting the presence of free primary amines on the resin.
-
After the coupling reaction, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").
Step 5: Washing
Thorough washing is essential to remove excess reagents and byproducts before proceeding to the next cycle of the synthesis.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin extensively with DMF (5 x 10 mL).
-
Perform a final wash with DCM (3 x 10 mL) and dry the resin under a stream of nitrogen if the synthesis is to be paused.
Selective On-Resin Deprotection of the Mmt Group
The key advantage of using this compound is the ability to selectively deprotect the cysteine's thiol group while the peptide remains attached to the resin.[2][3] This allows for on-resin modifications such as disulfide bridge formation or conjugation.
Caption: Workflow for selective on-resin Mmt deprotection.
Protocol for Mmt Removal
-
Resin Preparation: Swell the Mmt-protected peptide-resin in DCM for 20-30 minutes.
-
Deprotection Cocktail: Prepare a fresh deprotection solution of 1-2% (v/v) TFA and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.[5][6] TIS acts as a scavenger to quench the released Mmt cation, preventing potential side reactions.[8]
-
Deprotection Reaction:
-
Drain the DCM from the resin and add the deprotection cocktail.
-
Agitate the resin for 2-3 minutes. The solution will typically turn a distinct yellow color due to the formation of the Mmt cation.[12]
-
Drain the solution.
-
Repeat this treatment multiple times (typically 5-10 times) until the yellow color is no longer observed in the drained solution.[2][13]
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3 x 10 mL).
-
Wash with DMF (3 x 10 mL).
-
To ensure complete neutralization of any residual acid, wash the resin with a solution of 1% (v/v) DIEA in DMF (2 x 10 mL).
-
Perform a final series of washes with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
The resin-bound peptide with a free cysteine thiol is now ready for subsequent on-resin modifications or the continuation of the peptide synthesis.
Troubleshooting and Key Considerations
-
Racemization: As previously mentioned, cysteine is susceptible to racemization. The use of DIC/HOBt or DIC/Oxyma is strongly advised over aminium-based reagents like HBTU/HATU, especially when paired with bases like DIPEA.[11]
-
Incomplete Mmt Deprotection: If subsequent reactions indicate incomplete deprotection, increase the number of TFA/TIS/DCM treatments or slightly extend the treatment time for each wash.[2]
-
Storage of this compound: This reagent should be stored at low temperatures (-20°C) and protected from moisture to maintain its integrity.
Conclusion
The successful incorporation of this compound is a reproducible and highly effective strategy in modern peptide synthesis. By understanding the chemical principles behind the choice of reagents and adhering to a meticulous, step-by-step protocol, researchers can leverage the unique orthogonal properties of the Mmt group to construct complex and functionally diverse peptides. This guide provides a robust framework for achieving high-yield and high-purity synthesis, empowering scientists in their drug discovery and development endeavors.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Strategic Application of Fmoc-D-Cys(Mmt)-OH in the Synthesis of Complex Therapeutic Peptides
Introduction: Navigating the Complexity of Therapeutic Peptide Synthesis
The synthesis of complex therapeutic peptides, particularly those featuring cyclic structures and multiple disulfide bridges, presents a formidable challenge in medicinal chemistry and drug development. The precise control of cysteine thiol protection and deprotection is paramount to achieving the correct three-dimensional structure, which is inextricably linked to biological activity. Incorrect disulfide pairing can lead to a heterogeneous mixture of isomers with diminished or abolished therapeutic efficacy. Within the arsenal of tools available for solid-phase peptide synthesis (SPPS), Fmoc-D-Cys(Mmt)-OH has emerged as a cornerstone for strategies requiring regioselective disulfide bond formation. The 4-methoxytrityl (Mmt) group, a highly acid-labile protecting group for the cysteine thiol, offers a distinct advantage in its selective removal under exceptionally mild acidic conditions. This attribute allows for an orthogonal protection scheme, enabling the deprotection of specific cysteine residues while others remain shielded, thereby directing the formation of disulfide bridges in a controlled, stepwise manner.
This comprehensive guide provides an in-depth exploration of the strategic use of this compound in the synthesis of complex therapeutic peptides. We will delve into the chemical principles underpinning the utility of the Mmt protecting group, present detailed, field-proven protocols for its application, and showcase its role in the synthesis of both cyclic and multi-disulfide-bridged peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block to navigate the intricate landscape of therapeutic peptide synthesis.
The Mmt Protecting Group: A Key to Orthogonal Synthesis
The efficacy of this compound in complex peptide synthesis is rooted in the unique properties of the Mmt protecting group.[1] Its defining characteristic is its extreme acid lability, allowing for its quantitative removal with very dilute solutions of trifluoroacetic acid (TFA), typically 0.5-2% in dichloromethane (DCM).[2] This mild deprotection condition is orthogonal to the cleavage conditions required for more robust, acid-labile protecting groups commonly used in Fmoc-SPPS, such as tert-butyl (tBu) for serine, threonine, and aspartic acid, and the trityl (Trt) group for asparagine, glutamine, and histidine. Furthermore, the Mmt group can be selectively removed in the presence of other cysteine protecting groups like acetamidomethyl (Acm) and even the less acid-labile Trityl group on another cysteine residue, which requires a higher concentration of TFA for cleavage.[3][4] This orthogonality is the lynchpin for the regioselective formation of multiple disulfide bonds.
The bulky nature of the Mmt group provides robust protection for the highly reactive cysteine thiol during peptide chain elongation, preventing unwanted side reactions. Its removal generates a free thiol on the resin-bound peptide, which can then be selectively oxidized to form a disulfide bond or undergo other site-specific modifications.
Comparative Lability of Cysteine Protecting Groups
The selection of an appropriate orthogonal protecting group strategy is critical for the synthesis of peptides with multiple disulfide bridges. The following table provides a comparative overview of the lability of common cysteine protecting groups under various acidic conditions.
| Protecting Group | Deprotection Conditions | Stability to 20% Piperidine/DMF | Orthogonality with Mmt |
| Mmt (4-methoxytrityl) | 0.5-2% TFA in DCM | Stable | - |
| Trt (Trityl) | 95% TFA, scavengers | Stable (some slow cleavage may occur) | Yes |
| Acm (Acetamidomethyl) | Iodine, Hg(OAc)₂, Ag(I) salts | Stable | Yes |
| tBu (tert-Butyl) | 95% TFA, scavengers | Stable | Yes |
| STmp (S-2,4,6-trimethoxybenzyl) | Dithiothreitol (DTT) | Stable | Yes |
This table summarizes the general lability of common cysteine protecting groups. Specific cleavage kinetics can be sequence-dependent.
Visualizing the Workflow: Synthesis of a Cyclic Peptide
The synthesis of cyclic peptides containing a single disulfide bridge is a common application for this compound. The workflow involves the assembly of the linear peptide on a solid support, followed by on-resin deprotection of the Mmt group and subsequent oxidation to form the disulfide bond before cleavage from the resin.
Caption: Workflow for the synthesis of a cyclic peptide with a single disulfide bridge.
Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of complex peptides.
Protocol 1: On-Resin Selective Deprotection of the Mmt Group
This protocol describes the selective removal of the Mmt protecting group from a resin-bound peptide.
Materials:
-
Peptidyl-resin containing a Cys(Mmt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 5% TIS in DCM. The TIS acts as a scavenger to prevent the re-attachment of the Mmt cation to the deprotected thiol or other nucleophilic side chains.
-
Mmt Removal: Drain the DCM from the resin and add the deprotection cocktail. Gently agitate the resin for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time. The appearance of a yellow color in the filtrate indicates the cleavage of the Mmt group.
-
Monitoring: Monitor the deprotection by performing a test cleavage on a small aliquot of resin and analyzing by mass spectrometry.
-
Washing: Wash the resin thoroughly with DCM (5 x 1 min), followed by DMF (5 x 1 min) to remove all traces of acid and scavengers. The resin is now ready for the subsequent disulfide bond formation.
Protocol 2: On-Resin Disulfide Bond Formation
This protocol details the formation of a disulfide bond on the solid support following Mmt deprotection.
Materials:
-
Peptidyl-resin with deprotected cysteine thiol(s)
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Ensure the peptidyl-resin from Protocol 1 is well-washed and solvated in DMF.
-
Oxidation: Prepare a 25 mM solution of NCS in DMF. Add this solution to the resin (using a 2-fold excess of NCS per thiol group). Agitate the mixture at room temperature for 15-30 minutes.[5]
-
Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry to confirm the formation of the disulfide bond (a mass loss of 2 Da).
-
Washing: Once the oxidation is complete, wash the resin extensively with DMF (5 x 1 min) and then with DCM (5 x 1 min) to remove any residual oxidizing agent and byproducts. The resin is now ready for further peptide elongation or final cleavage.
Advanced Application: Regioselective Synthesis of a Peptide with Two Disulfide Bridges
The synthesis of peptides with multiple, defined disulfide bridges, such as conotoxins, requires a robust orthogonal protection strategy.[1][6][7][8][9] This can be achieved by using this compound in combination with another cysteine derivative bearing a more stable protecting group, such as Fmoc-Cys(Acm)-OH.
Caption: Workflow for the regioselective synthesis of a peptide with two disulfide bridges.
Protocol 3: Synthesis of a Two-Disulfide Bridged Peptide
This protocol outlines the synthesis of a peptide with two regioselectively formed disulfide bridges using this compound and Fmoc-Cys(Acm)-OH.
Procedure:
-
Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating this compound and Fmoc-Cys(Acm)-OH at the desired positions.
-
First Disulfide Bridge Formation (On-Resin):
-
Perform selective deprotection of the Mmt groups as described in Protocol 1 .
-
Form the first disulfide bond on-resin as described in Protocol 2 .
-
-
Cleavage from Resin: Cleave the peptide from the resin and remove all other side-chain protecting groups (except Acm) using a standard cleavage cocktail. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[10][11][12]
-
Purification of the Mono-Disulfide Peptide: Purify the crude peptide containing one disulfide bond and the Acm-protected cysteines by reverse-phase HPLC.
-
Second Disulfide Bridge Formation (In Solution):
-
Dissolve the purified peptide in an appropriate solvent (e.g., aqueous acetic acid or methanol).
-
Add a solution of iodine (typically a 10-fold molar excess) to the peptide solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Quench the excess iodine with an aqueous solution of ascorbic acid.
-
-
Final Purification: Purify the final peptide with two disulfide bridges by reverse-phase HPLC to obtain the desired product.
Troubleshooting and Key Considerations
-
Incomplete Mmt Deprotection: If mass spectrometry indicates incomplete removal of the Mmt group, increase the number of TFA treatments or the duration of each treatment slightly. Ensure the deprotection cocktail is freshly prepared.
-
Side Reactions during Mmt Deprotection: The use of a scavenger like TIS is crucial to prevent alkylation of sensitive residues such as tryptophan and methionine by the released Mmt cation.
-
Oxidation of Methionine: During the final cleavage step, methionine residues are susceptible to oxidation. The use of a cleavage cocktail containing scavengers that can reduce methionine sulfoxide, such as Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide), is recommended for methionine-containing peptides.[10]
-
Racemization: Cysteine residues are prone to racemization during activation and coupling. Using a mild activating agent and minimizing the coupling time can help to reduce this side reaction. Coupling of cysteine residues at a lower temperature (e.g., 50°C) has been shown to minimize racemization.[5]
Conclusion
This compound is an indispensable tool for the synthesis of complex therapeutic peptides. Its highly acid-labile Mmt protecting group provides the foundation for robust orthogonal protection strategies, enabling the precise and regioselective formation of disulfide bonds. The ability to perform selective on-resin deprotection under mild conditions allows for the construction of intricate cyclic and multi-disulfide-bridged peptides with a high degree of control. By understanding the principles behind the use of this compound and adhering to meticulously planned protocols, researchers and drug development professionals can confidently tackle the synthesis of challenging peptide targets, paving the way for the discovery and development of novel peptide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. jasco.hu [jasco.hu]
- 6. Conotoxin GI: disulfide bridges, synthesis, and preparation of iodinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Total synthesis of μ-conotoxin lt5d - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Protocol for Selective On-Resin Cleavage of the Monomethoxytrityl (Mmt) Group
Introduction: The Strategic Role of the Mmt Group in Peptide Synthesis
In the intricate landscape of solid-phase peptide synthesis (SPPS), the ability to selectively deprotect specific amino acid side chains while the peptide remains anchored to the resin is paramount for the construction of complex peptides. This strategy, known as orthogonal protection, opens avenues for on-resin modifications such as cyclization, branching, or the attachment of reporter probes.[1][2] The 4-methoxytrityl (Mmt) group is a cornerstone of this approach, prized for its exceptional acid lability, which allows for its removal under very mild acidic conditions that leave more robust protecting groups, like tert-butyl (tBu) and even the closely related trityl (Trt), intact.[3][4]
This application note provides a comprehensive guide to the selective on-resin cleavage of the Mmt group, delving into the underlying chemical principles and offering a detailed, field-proven protocol. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Mechanism of Mmt Cleavage: An Acid-Catalyzed Reaction
The selective removal of the Mmt group is an acid-catalyzed process. The methoxy substituent on one of the phenyl rings of the trityl group enhances its acid sensitivity compared to the parent trityl group. The cleavage mechanism proceeds via the protonation of the ether oxygen (if protecting a hydroxyl group) or the nitrogen atom (if protecting an amine), followed by the departure of the stable 4-methoxytrityl carbocation. This carbocation is intensely colored, which can be used for spectrophotometric monitoring of the reaction progress.[5]
The high stability of the Mmt cation is a key factor in the group's lability. However, this reactive cation can also lead to unwanted side reactions, such as alkylation of sensitive residues like tryptophan or methionine, if not effectively neutralized.[6] Therefore, the inclusion of a carbocation scavenger in the cleavage cocktail is crucial for maintaining the integrity of the peptide.
Core Protocol: Selective On-Resin Mmt Deprotection
This protocol is designed for the efficient and selective removal of the Mmt group from a peptide synthesized on a solid support using Fmoc-based chemistry.
Reagents and Materials
-
Mmt-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
10% Pyridine in Methanol (for quenching, optional)
-
Nitrogen gas supply
-
Sealable fritted glass funnel or peptide synthesis vessel
Experimental Workflow Diagram
Caption: Workflow for the selective on-resin cleavage of the Mmt group.
Step-by-Step Protocol
-
Resin Swelling: Swell the Mmt-protected peptide-resin (1 g) in DCM (10 mL) in a sealable fritted glass funnel for 30 minutes. Drain the DCM.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail consisting of 1-3% TFA and 5% TIS in DCM. A common and effective formulation is 2% TFA and 5% TIS in DCM.[1][5] The volume should be sufficient to fully immerse the resin (e.g., 10 mL per gram of resin).
-
Mmt Cleavage:
-
Add the cleavage cocktail to the swollen resin.
-
Seal the funnel and gently agitate for 2-15 minutes at room temperature. The optimal time may vary depending on the peptide sequence and the specific Mmt-protected amino acid.[7]
-
Drain the cleavage solution into a flask. The solution will likely have a characteristic orange-yellow color due to the released Mmt cation.[5]
-
Repeat the cleavage step 3-5 times with fresh cleavage cocktail to ensure complete removal of the Mmt group.[1][3]
-
-
Washing: After the final cleavage step, wash the resin thoroughly to remove residual acid and scavengers. A typical washing sequence is:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under a stream of nitrogen, followed by drying under high vacuum to a constant weight.
-
Confirmation (Optional): A small amount of resin can be subjected to a test cleavage and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Mmt group before proceeding with the next synthetic step.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| TFA Concentration | 1-3% (v/v) in DCM | Balances efficient Mmt cleavage with the stability of other acid-labile protecting groups and the resin linker.[3][8] |
| Scavenger (TIS) | 2-5% (v/v) in DCM | Effectively quenches the reactive Mmt carbocation to prevent side reactions.[1][5] |
| Reaction Time per Cycle | 2-15 minutes | Short reaction times minimize potential side reactions and premature peptide cleavage from highly acid-sensitive resins.[3][7] |
| Number of Cycles | 3-5 repetitions | Multiple short treatments are more effective than a single long incubation for driving the cleavage reaction to completion.[1] |
| Temperature | Room Temperature | Sufficient for rapid cleavage without inducing thermal degradation. |
Monitoring the Cleavage Reaction
For continuous flow synthesis, the cleavage of the Mmt group can be monitored in real-time by spectrophotometrically measuring the absorbance of the eluate at approximately 460 nm, which corresponds to the released Mmt cation.[5] In a batchwise process, a qualitative assessment can be made by observing the color of the drained cleavage solution. The disappearance of the yellow-orange color in subsequent washes indicates the reaction is nearing completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Mmt Cleavage | - Insufficient reaction time or number of cycles.- TFA concentration is too low.- Poor resin swelling. | - Increase the number of cleavage cycles or the incubation time per cycle.[1]- Incrementally increase the TFA concentration (e.g., from 1% to 2-3%).[7]- Ensure the resin is fully swollen in DCM before starting the cleavage. |
| Premature Peptide Cleavage from Resin | - The resin linker is too acid-labile (e.g., 2-chlorotrityl resin).- TFA concentration is too high or reaction time is too long. | - Use a milder cleavage cocktail, such as 1:1:8 acetic acid:trifluoroethanol:DCM.[8][9]- Reduce the TFA concentration and/or the incubation time per cycle.[7] |
| Side Reactions (e.g., Alkylation of Trp) | - Inefficient scavenging of the Mmt carbocation. | - Ensure the scavenger (TIS) concentration is adequate (at least 5%).- Add the scavenger to the cleavage cocktail immediately before use. |
| Loss of Other Acid-Labile Protecting Groups | - TFA concentration is too high. | - Reduce the TFA concentration to the lower end of the recommended range (e.g., 1%).- Perform a small-scale test cleavage to optimize conditions for your specific peptide. |
Conclusion
The selective on-resin cleavage of the Mmt group is a powerful tool in the peptide chemist's arsenal, enabling the synthesis of complex and modified peptides. By understanding the underlying chemical principles and adhering to a carefully optimized protocol, researchers can achieve high-efficiency deprotection while preserving the integrity of the target peptide. The protocol detailed in this application note provides a robust starting point that can be further fine-tuned to suit the specific requirements of individual synthetic challenges.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: The Strategic Utility of Fmoc-D-Cys(Mmt)-OH in Modern Drug Discovery
Introduction: The Imperative for Precision in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potent biological activity. However, their clinical translation is often hampered by two significant challenges: rapid proteolytic degradation and a lack of conformational stability, which can limit efficacy and bioavailability. The strategic incorporation of non-natural amino acids and sophisticated chemical handles provides a robust solution to these issues.
Fmoc-D-Cys(Mmt)-OH is a cornerstone building block in this advanced synthetic paradigm. It combines two critical features:
-
A D-enantiomer of Cysteine: The incorporation of a D-amino acid fundamentally alters the peptide backbone, rendering it resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1][2] This modification can dramatically increase the in-vivo half-life of a peptide therapeutic.
-
An Orthogonal Mmt Protecting Group: The thiol side chain of cysteine is protected by a 4-methoxytrityl (Mmt) group. The Mmt group is exceptionally acid-labile, allowing for its selective removal under very mild acidic conditions (e.g., 0.5-2% Trifluoroacetic Acid) that leave other common acid-labile protecting groups (like tBu, Boc, and even Trt) intact.[3][4][5]
This unique combination makes this compound an indispensable tool for synthesizing complex peptide architectures, such as conformationally constrained cyclic peptides, molecules with multiple, regioselectively-formed disulfide bonds, and site-specifically modified peptide-drug conjugates (PDCs).[4][6][7] This guide provides an in-depth exploration of its applications, supported by field-proven protocols and expert insights.
Core Principles: The Chemistry of Control
The Mmt Group: A Handle for Orthogonal Synthesis
The success of complex peptide synthesis hinges on the concept of orthogonality , where different protecting groups can be removed under specific, non-interfering conditions.[6] The Mmt group is a key player in this strategy due to its high sensitivity to acid. The electron-donating methoxy group stabilizes the resulting carbocation upon cleavage, making it significantly more labile than the parent trityl (Trt) group.[3][5]
This allows for a precise, multi-step synthetic sequence. A researcher can assemble a full-length peptide on a solid support, then selectively expose the cysteine thiol by gently removing the Mmt group, leaving all other side-chain protections in place. This newly freed thiol is now available for on-resin cyclization, conjugation, or other modifications.[8]
Table 1: Comparative Analysis of Common Cysteine Thiol Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Orthogonality Profile |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM with 5% TIS[9] | Stable | Labile | High. Orthogonal to tBu, Acm, StBu, Trt. |
| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA)[9] | Stable | Labile | Low. Removed during final cleavage. |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate, Silver Trifluoromethanesulfonate[10] | Stable | Stable | High. Orthogonal to acid-labile groups. |
| tert-Butyl | tBu | Strong acids (e.g., TFMSA) or Hg(OAc)₂[11] | Stable | Stable | High. Orthogonal to standard TFA cleavage. |
| tert-Butylthio | StBu | Reduction with thiols (e.g., β-mercaptoethanol) or phosphines[12] | Stable | Stable (if no thiols in cocktail) | High. Orthogonal to acids and I₂ oxidation. |
The D-Cysteine Advantage: Overcoming Proteolytic Degradation
Proteases are a primary barrier to the systemic delivery of peptide drugs.[1] These enzymes exhibit high stereoselectivity for L-amino acid substrates. By substituting an L-cysteine with its D-enantiomer using this compound, the resulting peptide bond is no longer recognized by many common proteases, significantly enhancing its stability and circulation time.[1][2] This strategy is a clinically validated method for improving the pharmacokinetic profile of peptide therapeutics.
Figure 1: Conceptual diagram illustrating how D-amino acid incorporation enhances proteolytic stability.
Application 1: Synthesis of Cyclic Peptides for Enhanced Bioactivity
Conformationally constraining a peptide through cyclization is a powerful strategy to improve its therapeutic properties. Cyclization pre-organizes the peptide into its bioactive conformation, which can lead to increased receptor binding affinity, enhanced membrane permeability, and improved stability.[7][10] The Mmt group is ideal for on-resin cyclization via disulfide bond formation.
The general workflow involves synthesizing the linear peptide, selectively deprotecting the Mmt-protected cysteine residue(s), and then oxidizing the free thiol(s) to form a disulfide bridge, all while the peptide remains anchored to the solid support.
Figure 2: Workflow for on-resin synthesis of a cyclic disulfide-bridged peptide.
Protocol 1: On-Resin Cyclization via Disulfide Bridge Formation
This protocol assumes the synthesis of a linear peptide containing one this compound and one Fmoc-L-Cys(Trt)-OH on a Rink Amide resin. The Trt group will remain stable during Mmt removal and will be cleaved during the final step.
-
Linear Peptide Synthesis: Assemble the peptide sequence on the resin using standard automated or manual Fmoc-SPPS protocols.[13][14]
-
Resin Preparation: After the final coupling step, ensure the N-terminal Fmoc group is left on to protect the amine. Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 x 5 mL per 0.1 mmol scale).
-
Selective Mmt Deprotection:
-
Prepare a fresh solution of 1% TFA, 5% Triisopropylsilane (TIS) in DCM .
-
Treat the resin with this solution (5 mL per 0.1 mmol) for 2 minutes. Drain and repeat this treatment 5-7 times, or until the yellow-orange color of the Mmt cation is no longer observed in the effluent.[8][9] The TIS is critical for scavenging the released Mmt cation and preventing side reactions.[13]
-
Wash the resin thoroughly with DCM (5x), Diisopropylethylamine (DIEA) in DCM (1:99 v/v, 2x) to neutralize residual acid, and finally with N,N-Dimethylformamide (DMF) (5x).
-
-
On-Resin Oxidation:
-
Method A (N-Chlorosuccinimide): Treat the resin with a solution of N-Chlorosuccinimide (NCS) (2 equivalents relative to resin loading) in DMF for 15-30 minutes.[15] Monitor the reaction for the disappearance of free thiol using the Ellman's test.
-
Method B (Iodine): Treat the resin with a solution of Iodine (I₂) (10 equivalents) in DMF until a persistent yellow color remains. This typically takes 1-2 hours.
-
After oxidation is complete, wash the resin extensively with DMF (5x) and DCM (5x).
-
-
Final Cleavage: Proceed with N-terminal Fmoc deprotection followed by global cleavage from the resin using a standard cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 ).[9] The Trt group on the second cysteine will be removed during this step. Purify the resulting cyclic peptide by RP-HPLC.
Application 2: Site-Specific Conjugation for Advanced Biotherapeutics
The ability to selectively unmask a reactive thiol on a peptide chain is the gateway to creating sophisticated bioconjugates, such as Peptide-Drug Conjugates (PDCs), diagnostic imaging agents, and PEGylated peptides for improved pharmacokinetics.[6][16] The free thiol of D-cysteine, generated from Mmt deprotection, serves as a soft nucleophile that can react chemoselectively with thiol-reactive linkers (e.g., maleimides, iodoacetamides).
Figure 3: Logic diagram for site-specific on-resin conjugation using a deprotected cysteine thiol.
Protocol 2: General On-Resin Thiol-Maleimide Conjugation
-
Synthesize and Deprotect: Prepare the on-resin peptide with a single free thiol by following steps 1-3 of Protocol 1.
-
Prepare Payload: Dissolve the maleimide-functionalized payload (drug, dye, etc.) (3-5 equivalents) in a minimal amount of DMF or NMP, ideally with a co-solvent like DMSO if solubility is an issue. The solution should be degassed to minimize thiol oxidation.
-
Conjugation Reaction: Add the payload solution to the peptidyl-resin. Agitate the reaction vessel at room temperature, shielded from light if the payload is light-sensitive.
-
Monitoring: Monitor the reaction progress by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 2-4 hours.
-
Washing: Once the reaction is complete, drain the payload solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted payload.
-
Cleavage and Purification: Proceed with global cleavage and purification as described previously.
Conclusion and Future Outlook
This compound is more than just a protected amino acid; it is a strategic tool that grants peptide chemists an exceptional degree of control over their synthetic designs. Its ability to confer proteolytic resistance while simultaneously providing a selectively addressable chemical handle for cyclization and conjugation makes it central to the development of next-generation peptide therapeutics. By enabling the construction of complex, stable, and functionalized peptides, this compound will continue to be a critical component in the drug discovery pipeline, paving the way for more potent and durable peptide-based medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. cem.de [cem.de]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Incorporation of Fmoc-D-Cys(Mmt)-OH in Advanced Peptide Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Advantage of the Methoxytrityl (Mmt) Group in Peptide Chemistry
The synthesis of complex peptides, particularly those requiring specific disulfide bridging, cyclization, or side-chain modification, demands a sophisticated and strategic approach to protecting group chemistry.[1][2] Among the arsenal of tools available to the peptide chemist, Fmoc-D-Cys(Mmt)-OH stands out as a uniquely valuable building block.[3][4] The incorporation of a D-amino acid, such as D-cysteine, inherently confers enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptide development.[5] However, the true power of this reagent lies in the 4-methoxytrityl (Mmt) protection of the cysteine's thiol side chain.[3][4]
The Mmt group is a member of the trityl family of protecting groups, but it possesses significantly higher acid lability compared to the more common trityl (Trt) group.[6][7] This heightened sensitivity allows for its selective removal under exceptionally mild acidic conditions, typically 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][6][7][8] This property is the cornerstone of its utility, enabling an "orthogonal" deprotection strategy.[1] It can be cleaved while the peptide remains anchored to the solid-phase resin and without disturbing other acid-labile groups like tert-butyl (tBu) or the resin linkage itself, which require much stronger TFA concentrations for cleavage.[7][9] This singular feature opens the door to a wide array of advanced synthetic manipulations, including on-resin disulfide bond formation, site-specific labeling, and the synthesis of branched or cyclic peptides.[10][11][12]
This guide provides an in-depth exploration of the chemistry behind this compound and delivers field-proven protocols for its effective incorporation and manipulation in solid-phase peptide synthesis (SPPS).
Core Principles: Orthogonality and Mechanistic Insight
The successful use of this compound hinges on a firm grasp of orthogonal protection. In peptide synthesis, orthogonality refers to the ability to deprotect one type of functional group without affecting others.[1][5] The Fmoc/tBu strategy is a classic example: the base-labile Fmoc group on the Nα-amino terminus is removed repeatedly during chain elongation, while the acid-labile side-chain protecting groups (like tBu) remain intact until the final cleavage step.
The Mmt group introduces a third level of orthogonality. Its extreme acid sensitivity allows for selective deprotection in the presence of less acid-sensitive groups.
Diagram 1: Orthogonal Protection Strategy
This diagram illustrates the tiered lability of the protecting groups, which is fundamental to the strategic use of this compound.
Caption: Orthogonal deprotection scheme in Fmoc-SPPS.
The mechanism of Mmt cleavage is an acid-catalyzed SN1 reaction. The acid protonates the ether oxygen of the methoxy group, leading to the departure of the highly stable 4-methoxytrityl cation. This carbocation must be "scavenged" to prevent it from re-attaching to the newly liberated thiol or reacting with other nucleophilic residues like tryptophan.[6] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[9][13]
Experimental Protocols
PART 1: Incorporation of this compound into the Peptide Chain
The coupling of any cysteine derivative requires care to minimize racemization.[14] While this compound is generally well-behaved, the choice of coupling reagents is critical for maintaining chiral purity.
Recommended Coupling Reagents: For minimizing racemization, a carbodiimide-based activation in the presence of an additive is the gold standard. The combination of N,N'-Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is highly recommended.[15] Phosphonium-based reagents like PyBOP can also be used but may require more careful optimization to suppress side reactions.[15]
Protocol 1.1: Standard Coupling Procedure
-
Resin Preparation: Swell the resin (e.g., Rink Amide for peptide amides, 2-Chlorotrityl for protected fragments) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a 15-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive, recouple for another hour.
-
Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next cycle.
PART 2: Selective On-Resin Deprotection of the Mmt Group
This procedure is the key to unlocking the synthetic versatility of this compound. It must be performed with precision to ensure complete Mmt removal without premature cleavage of other protecting groups.
Protocol 2.1: Mild Acidolytic Cleavage of Mmt
-
Resin Preparation: After the full peptide sequence has been assembled, wash the peptide-resin thoroughly with DCM (5-7 times) to ensure it is free of DMF.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA (v/v) and 2-5% TIS (v/v) in DCM.[9][13][16] Safety Note: Handle TFA in a fume hood with appropriate personal protective equipment.
-
Mmt Cleavage:
-
Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate gently. The solution will typically turn a distinctive yellow-orange color due to the formation of the Mmt cation.
-
Incubate for 2 minutes, then drain the solution.
-
Repeat this treatment 5-10 times, or until the yellow color is no longer observed upon addition of fresh reagent, indicating complete removal.[17][18]
-
-
Neutralization and Washing:
-
Wash the resin with DCM (3x).
-
Neutralize any residual acid by washing with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DMF (v/v) for 5 minutes.
-
Wash the resin thoroughly with DMF (5x) followed by DCM (5x). The resin now bears a peptide with a free D-cysteine thiol and is ready for subsequent modification.
-
Data Summary: Acid Lability of Common Thiol Protecting Groups
| Protecting Group | Cleavage Condition | Orthogonality Notes |
| Mmt | 1-2% TFA in DCM [3][6] | Highly orthogonal to tBu, Trt, and Acm groups. Ideal for on-resin modifications.[7] |
| Trt (Trityl) | 95% TFA (standard cleavage)[6] | Slowly cleaved by 1-3% TFA, making it less suitable for fully orthogonal on-resin strategies compared to Mmt. |
| Acm (Acetamidomethyl) | Iodine, Mercury(II) Acetate[12] | Orthogonal to acid-labile groups. Cleavage with iodine leads directly to disulfide formation. |
| tBu (tert-Butyl) | Strong acid (e.g., HF or TFMSA)[12] | Highly stable to standard TFA cleavage. Requires harsh conditions for removal. |
PART 3: Application - On-Resin Disulfide Bridge Formation
Once the Mmt group is removed, the free thiol is available for oxidation to form a disulfide bond. On-resin cyclization is often more efficient than solution-phase methods as it minimizes intermolecular side reactions by leveraging pseudo-dilution on the solid support.[10][11]
Diagram 2: On-Resin Cyclization Workflow
This workflow outlines the process from a linear, protected peptide to a cyclized peptide ready for final cleavage.
Caption: Workflow for on-resin disulfide bond formation.
Protocol 3.1: Iodine-Mediated On-Resin Cyclization
This protocol is suitable for forming a disulfide bridge between two Mmt-deprotected cysteine residues or between one Mmt-deprotected residue and an Acm-protected residue.
-
Mmt Deprotection: Perform selective deprotection of the desired Cys(Mmt) residue(s) as described in Protocol 2.1 .
-
Resin Preparation: Wash the resin thoroughly with DMF to prepare for the oxidation step.
-
Oxidation:
-
Prepare a solution of Iodine (I₂) (5-10 equivalents per thiol) in DMF. To improve solubility, dissolve the iodine in a minimal amount of methanol before diluting with DMF.
-
Add the iodine solution to the peptide-resin and agitate the mixture.
-
Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by HPLC and Mass Spectrometry. The reaction is typically complete within 1-2 hours.
-
-
Quenching and Washing:
-
Drain the iodine solution.
-
Wash the resin with DMF until the filtrate is colorless.
-
Wash with a 0.1 M solution of ascorbic acid in DMF to quench any remaining iodine.
-
Wash thoroughly with DMF (5x) and DCM (5x).
-
-
Final Cleavage: Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).[19] Ensure the scavenger cocktail is compatible with disulfide bonds (i.e., avoid high concentrations of reducing agents).
Conclusion: A Gateway to Complex Peptides
The strategic use of this compound is a powerful technique that significantly expands the horizons of peptide synthesis. Its unique deprotection profile provides the necessary orthogonality to construct complex molecular architectures, such as peptides with multiple, regioselectively formed disulfide bonds, which are common in toxins and therapeutic peptides.[20] By understanding the underlying chemical principles and adhering to validated protocols, researchers can confidently leverage this versatile building block to advance their work in drug discovery and chemical biology.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 17. biotage.com [biotage.com]
- 18. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor coupling efficiency of Fmoc-D-Cys(Mmt)-OH
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for overcoming challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Cys(Mmt)-OH. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of poor coupling efficiency encountered with this sterically demanding amino acid derivative.
This compound is an invaluable building block in peptide chemistry. The defining feature is its S-protection with a 4-methoxytrityl (Mmt) group, which is significantly more acid-labile than the standard trityl (Trt) group.[1][2] This unique characteristic allows for its selective removal on-resin under exceptionally mild acidic conditions (e.g., 0.5-2% TFA in DCM), leaving other acid-labile groups like tBu, Boc, and even Trt intact.[1][3][4] This orthogonality is critical for complex synthetic strategies, such as the sequential, regioselective formation of multiple disulfide bonds.[5][6]
However, the significant steric bulk of the Mmt protecting group presents a considerable challenge, often leading to slow and incomplete coupling reactions.[3][7][8] This guide provides a systematic approach to troubleshooting these issues, grounded in chemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs): Understanding the Core Issues
Q1: What is the primary cause of poor coupling efficiency with this compound?
The principal cause is the profound steric hindrance exerted by the bulky 4-methoxytrityl (Mmt) group attached to the cysteine's sulfur atom.[3][9] In solid-phase peptide synthesis, the incoming activated amino acid must have unobstructed access to the N-terminal amine of the growing peptide chain attached to the resin. The large, three-dimensional structure of the Mmt group physically shields the reaction center, slowing down the kinetics of amide bond formation.[10][11][12] This steric barrier can prevent the reaction from reaching completion within standard coupling timeframes, resulting in a positive Kaiser test and the formation of deletion sequences.
Q2: Beyond steric hindrance, are there other potential side reactions to consider when using cysteine derivatives?
Yes, cysteine derivatives are particularly susceptible to racemization (loss of stereochemical integrity) during the coupling step.[13][14] This side reaction is especially pronounced when using base-mediated activation methods, such as those involving uronium/aminium reagents (like HBTU) in the presence of a strong base like N,N-Diisopropylethylamine (DIPEA).[14][15] While the primary focus of this guide is on coupling efficiency, the strategies presented, particularly the use of weaker bases or carbodiimide-based methods, also help to mitigate the risk of racemization.[14][16]
Troubleshooting Workflow for Incomplete Coupling
An incomplete coupling reaction is typically identified by a positive Kaiser test, which detects the presence of unreacted primary amines on the resin. When this occurs with this compound, a systematic, escalating approach is recommended to achieve complete coupling.
Caption: Troubleshooting workflow for poor this compound coupling efficiency.
Step 1: Immediate Interventions
If an initial coupling of 1-2 hours results in a positive Kaiser test, the most direct solutions are to either repeat the coupling or extend the reaction time.
-
Strategy A: Double Coupling: This is often the most effective and straightforward method.[11] After the initial coupling reaction, the solvent and excess reagents are drained, and the resin is subjected to a second, identical coupling step using a fresh solution of activated this compound. This re-introduces a high concentration of the activated amino acid to drive the reaction to completion.
-
Strategy B: Extend Reaction Time: The kinetics of sterically hindered couplings are slow. Simply increasing the reaction time to 4 hours, or even overnight, can often provide the necessary window for the reaction to complete.[11][12]
Step 2: Systematic Optimization
If immediate interventions fail to yield a negative Kaiser test, a more comprehensive optimization of the reaction chemistry is required.
-
Strategy C: Upgrade the Coupling Reagent: Standard coupling reagents like HBTU or DIC alone may lack the reactivity to overcome the steric barrier.[12] Switching to a more potent, modern coupling reagent is a critical step. Reagents that form highly reactive OAt or Oxyma esters are preferred.[11]
-
HATU and HCTU: These uronium/aminium salts are among the most efficient activators for difficult couplings due to the formation of highly reactive intermediates.[10][11][17]
-
COMU: This Oxyma-based reagent demonstrates superior performance, higher solubility, and a better safety profile compared to many HOBt-based reagents.[17]
-
-
Strategy D: Optimize the Solvent System: Proper solvation of the peptide-resin matrix is essential to ensure reactive sites are accessible.[18][19]
-
NMP vs. DMF: N-methylpyrrolidone (NMP) is more polar than N,N-Dimethylformamide (DMF) and is often superior for solvating aggregated or difficult sequences, leading to improved coupling yields.[18][19][20]
-
Disrupting Aggregation: For sequences prone to forming secondary structures, using a solvent mixture containing DMSO (e.g., NMP/DMSO 1:1) can be highly effective at disrupting hydrogen bonds and improving solvation.[19]
-
-
Strategy E: Modify the Base: While the primary goal is efficiency, minimizing side reactions is also crucial. When using uronium/aminium reagents, the choice of base matters.
Data & Reagent Comparison
The selection of a coupling reagent is a critical parameter in overcoming the steric hindrance of this compound. The following table summarizes the properties of recommended reagents for this application.
| Coupling Reagent | Activating Group | Relative Reactivity | Key Considerations |
| HATU | OAt (1-Hydroxy-7-azabenzotriazole) | Very High | Considered a gold standard for hindered couplings; forms highly reactive OAt esters.[10][11] |
| HCTU | 6-Cl-OBt (6-Chloro-1-hydroxybenzotriazole) | High | More reactive than HBTU; a cost-effective alternative to HATU with similar performance.[17][22] |
| COMU | OxymaPure | High | Excellent efficiency and solubility; reduced risk of epimerization and hazardous byproducts.[17] |
| PyAOP | OAt (1-Hydroxy-7-azabenzotriazole) | Very High | A phosphonium salt alternative to HATU, also forming highly reactive OAt esters.[11][23] |
| DIC / OxymaPure | Carbodiimide / Additive | Moderate to High | A classic, cost-effective method. The use of OxymaPure as an additive significantly boosts efficiency and suppresses racemization.[14] |
Detailed Experimental Protocols
Protocol 1: Standard Kaiser Test for Monitoring Coupling Completion
This colorimetric test is essential for validating the completion of each coupling step by detecting free primary amines.
-
Sample Collection: Carefully remove a small sample of resin beads (approx. 1-2 mg) from the reaction vessel after washing.
-
Reagent Preparation: Prepare three solutions:
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 2% (v/v) 0.001 M aqueous KCN in pyridine.
-
-
Reaction:
-
Add 2-3 drops of each reagent (A, B, and C) to the resin beads in a small glass test tube.
-
Heat the tube at 100°C for 3-5 minutes.
-
-
Interpretation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple, indicating the presence of free amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Protocol 2: Optimized Double Coupling Protocol for this compound
This protocol uses a potent coupling reagent and a weaker base to maximize efficiency while minimizing side reactions.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).
-
Reagent Solution Preparation (First Coupling): In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and 2,4,6-collidine (6 eq.) in NMP. Allow to pre-activate for 2-5 minutes.
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Wash: Drain the reaction vessel and wash the resin with NMP (3 x 1 min) and DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test (Protocol 1).
-
Second Coupling (if necessary): If the Kaiser test is positive, repeat steps 2 and 3 with a fresh solution of reagents for an additional 2 hours.
-
Final Wash: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
References
- 1. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. people.uniurb.it [people.uniurb.it]
- 23. peptide.com [peptide.com]
Preventing racemization of Fmoc-D-Cys(Mmt)-OH during coupling.
Technical Support Center: Fmoc-D-Cys(Mmt)-OH Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols to address the critical issue of racemization when coupling this compound in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the mechanistic understanding and practical solutions needed to maintain the stereochemical integrity of your cysteine-containing peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant D- to L-inversion of my Cys residue after coupling. What is the underlying mechanism?
A1: The racemization of Fmoc-protected amino acids, especially cysteine, is a well-documented challenge in SPPS.[1] The process is primarily base-catalyzed and can occur via two main pathways:
-
Direct Enolization: The α-proton on the cysteine's chiral carbon is relatively acidic. In the presence of a base, this proton can be abstracted to form a planar carbanion intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of D- and L-enantiomers. Cysteine is particularly susceptible to this pathway because the sulfur atom in the side chain can stabilize the carbanion.[2]
-
Oxazolone Formation: During carboxyl group activation (the first step of coupling), a highly reactive intermediate is formed. This intermediate can cyclize to form a 5(4H)-oxazolone.[3][4] The α-proton of the oxazolone is highly acidic and is rapidly abstracted by base, leading to an achiral, aromatic oxazole intermediate. Subsequent reaction with the amine component of the coupling opens the ring, but the stereochemistry at the α-carbon is lost, resulting in racemization.[3][4][5][6]
For most Fmoc-amino acids, the oxazolone pathway is predominant.[4] Cysteine's heightened susceptibility is due to both pathways being active and the electronic properties of its side chain.[1][2]
Q2: Which coupling reagents and additives are best to minimize racemization of this compound?
A2: The choice of coupling reagent is critical. Reagents that promote rapid amide bond formation without generating long-lived, highly reactive intermediates are preferred.
-
Recommended: Carbodiimide-based methods, such as DIC/OxymaPure or DIC/HOBt , are strongly recommended.[3][7] These combinations work by forming an active ester in situ that is more stable and less prone to cyclizing into an oxazolone compared to the O-acylisourea intermediate formed by carbodiimides alone.[8][9] OxymaPure is often favored over HOBt due to its superior safety profile (non-explosive) and, in many cases, better performance in suppressing racemization and increasing yield.[8][9][10][11]
-
Use with Caution: Onium salts (aminium/uronium and phosphonium), such as HBTU, HATU, and PyBOP , are highly efficient but significantly increase the risk of racemization for cysteine, especially when used with strong bases like DIPEA.[2] This is because they require a tertiary amine for activation, which creates a basic environment that promotes both direct enolization and oxazolone formation.[2][3] If you must use onium salts for a difficult coupling, a weaker base is essential (see Q3).
| Coupling Method | Base Required | Racemization Risk for Cys(Mmt) | Recommendation |
| DIC / OxymaPure | None (or weak base) | Very Low [7][9] | First Choice |
| DIC / HOBt | None (or weak base) | Low [3] | Excellent Alternative |
| HBTU / DIPEA | Yes (Strong) | Very High | Not Recommended |
| HATU / DIPEA | Yes (Strong) | High [7] | Not Recommended |
| PyBOP / DIPEA | Yes (Strong) | High | Not Recommended |
| HCTU / Collidine | Yes (Weak) | Moderate [12] | Use if necessary |
Q3: What is the role of the base, and which one should I use?
A3: The base is the primary driver of racemization. Its role is to deprotonate the carboxylic acid for activation, but it also readily abstracts the sensitive α-proton.[4]
-
Avoid Strong, Sterically Hindered Bases: N,N-Diisopropylethylamine (DIPEA) is a common base in SPPS, but its strong basicity significantly promotes racemization of cysteine.[2]
-
Use Weaker, More Sterically Hindered Bases: If a base is required (e.g., with onium salt reagents), switching to a weaker or more hindered base can dramatically reduce racemization. 2,4,6-Collidine is a highly effective substitute for DIPEA or N-methylmorpholine (NMM) for this purpose.[3][12][13] Its steric bulk hinders its ability to abstract the α-proton while still facilitating the coupling reaction.
-
Consider Base-Free Conditions: The ideal scenario is to avoid a soluble organic base altogether. Carbodiimide couplings (DIC/Oxyma) can often be performed without any added base, which is the gentlest condition for preserving stereochemistry.[3]
Q4: How do temperature and pre-activation time affect racemization?
A4: Both factors have a significant impact.
-
Temperature: Elevated temperatures, often used in microwave-assisted SPPS, accelerate all reactions, including the pathways leading to racemization.[2] While microwave synthesis can be beneficial, for cysteine coupling, it is critical to lower the temperature. A study on microwave SPPS showed that reducing the coupling temperature from 80°C to 50°C significantly limited cysteine racemization.[13] For sensitive residues like this compound, performing the coupling at room temperature or even lower (e.g., 0°C) is advisable.
-
Pre-activation Time: Pre-activating the amino acid by mixing it with the coupling reagent and base before adding it to the resin allows the highly reactive species to exist for a longer period, increasing the opportunity for racemization. For cysteine, minimize pre-activation time . Ideally, add the coupling reagents directly to the vessel containing the resin and the amino acid solution to ensure the active ester reacts as quickly as possible with the peptide's N-terminus. A pre-activation time of 1 minute or less is recommended if it cannot be avoided.[2]
Q5: Can the Mmt protecting group or the resin type contribute to racemization?
A5: Yes, both can play a role.
-
Side-Chain Protecting Group: The electronic properties of the thiol protecting group influence the acidity of the α-proton. While the Trityl (Trt) group is very common, studies have shown that other protecting groups can offer better resistance to racemization. For instance, the 4-methoxytrityl (Mmt) group you are using is generally similar to Trt. However, groups like Tetrahydropyranyl (Thp) have been shown to be less prone to racemization than Trt. More electron-donating groups, such as 4,4′-dimethoxydiphenylmethyl (Ddm), have also been specifically designed to suppress racemization by reducing the acidity of the α-proton.[2][14]
-
Resin Type: For C-terminal cysteine residues, the choice of resin is crucial. The base used for Fmoc deprotection (piperidine) can cause racemization of the amino acid directly attached to the resin. Using a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin , is highly effective at suppressing this racemization compared to less hindered resins like Wang.[15] The bulky resin linkage protects the α-proton from base-catalyzed abstraction.
Q6: How can I detect and quantify the extent of racemization in my final peptide?
A6: Accurate detection is key to validating your protocol. The most common method involves total acid hydrolysis of the peptide followed by analysis of the resulting amino acids.
-
Acid Hydrolysis: The peptide is hydrolyzed, typically in 6N HCl at ~110°C for 24 hours. To account for any racemization that occurs during the hydrolysis step itself, it is best practice to use deuterated acid (6N DCl in D₂O).[16][17] Racemization during synthesis will yield the L-Cys enantiomer, while racemization during hydrolysis will produce deuterium-labeled L-Cys, allowing the two to be distinguished by mass spectrometry.[16][17]
-
Derivatization: The amino acid hydrolysate is derivatized to make the enantiomers separable by chromatography.
-
Analysis: The derivatized amino acids are analyzed using a chiral method.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and reliable method capable of detecting down to 0.1% of the undesired enantiomer.[16][17]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the D- and L-isomers, which are then quantified by UV detection.[16]
-
Capillary Electrophoresis (CE): CE with a chiral selector can also be used to separate all possible optical isomers of a peptide.[18]
-
Optimized Protocol for Low-Racemization Coupling of this compound
This protocol integrates the best practices discussed above to minimize epimerization.
Materials:
-
Resin with free N-terminus
-
This compound (3 equivalents relative to resin loading)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the Fmoc group from the previous amino acid has been completely removed and the resin has been thoroughly washed with DMF.
-
Reagent Solution: In a separate vial, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal volume of anhydrous DMF.
-
Combine and Activate in situ : Add the amino acid/OxymaPure solution directly to the reaction vessel containing the resin. Immediately add the DIC (3 eq.) to the vessel. Crucially, do not pre-mix the DIC with the amino acid solution. This in situ activation minimizes the lifetime of the reactive intermediate before it couples to the resin.
-
Coupling Reaction: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Avoid heating.
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
-
Completion or Recoupling:
-
If the test is negative (indicating complete coupling), proceed to the washing step.
-
If the test is positive, allow the reaction to continue for another 1-2 hours or perform a second coupling with fresh reagents.
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Continue Synthesis: Proceed to the next Fmoc-deprotection step in your synthesis cycle.
By implementing these scientifically-grounded strategies, you can effectively prevent the racemization of this compound and ensure the stereochemical purity and biological validity of your final peptide product.
References
- 1. peptide.com [peptide.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxymapure.com [oxymapure.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. cat-online.com [cat-online.com]
- 18. researchgate.net [researchgate.net]
Optimizing Mmt group deprotection conditions to avoid side reactions
Welcome to the Technical Support Center for optimizing the deprotection of the 4-methoxytrityl (Mmt) group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Mmt removal, minimize side reactions, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the Mmt protecting group and why is it used?
The 4-methoxytrityl (Mmt) group is an acid-labile protecting group commonly used for the side chains of amino acids like Cysteine (Cys), Lysine (Lys), Histidine (His), and Serine (Ser) in solid-phase peptide synthesis (SPPS).[1][2][3] Its primary advantage is its high acid sensitivity, which allows for its selective removal under very mild acidic conditions that do not affect other more robust protecting groups, such as tert-butyl (tBu) or Boc.[3][4] This "orthogonal" deprotection capability is crucial for complex synthetic strategies that require on-resin modifications, such as cyclization or branching.[1][5]
Q2: What is the general mechanism of Mmt deprotection?
Mmt deprotection is an acid-catalyzed process. The reaction is initiated by the protonation of the methoxy group's ether oxygen by a mild acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen or carbon-sulfur bond, which generates a highly stable Mmt carbocation and the deprotected functional group on the peptide. The stability of this carbocation is due to the delocalization of the positive charge across the three phenyl rings, one of which is further stabilized by the electron-donating methoxy group.
References
Troubleshooting incomplete Mmt removal in peptide synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting for issues related to the 4-methoxytrityl (Mmt) protecting group.
Guide Structure
-
Frequently Asked Questions (FAQs): Core knowledge about the Mmt group and its removal.
-
Troubleshooting Guide: A problem-oriented Q&A section to diagnose and solve incomplete Mmt removal.
-
Experimental Protocols: Detailed, step-by-step procedures for key workflows.
Frequently Asked Questions (FAQs)
Q1: What is the Mmt group and why is it used in peptide synthesis?
The 4-methoxytrityl (Mmt) group is an acid-labile protecting group used for the side chains of amino acids like Lysine (Lys), Ornithine (Orn), Cysteine (Cys), and Histidine (His).[1][2] Its primary advantage is its high sensitivity to mild acidic conditions, which allows for its selective removal (orthogonal deprotection) while other more robust protecting groups (like Boc, tBu, and Trt on the same peptide) remain intact.[1][2] This feature is crucial for complex peptide synthesis strategies that require on-resin side-chain modifications, such as cyclization or branching.[1][3]
The Mmt group is significantly more labile than the related Mtt (4-methyltrityl) and Trt (trityl) groups, meaning it can be cleaved under much milder acidic conditions.[1][4]
Q2: What is the chemical mechanism for Mmt group removal?
The removal of the Mmt group is an acid-catalyzed cleavage reaction. The process proceeds via a stabilized carbocation intermediate.
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the methoxy group's ether oxygen or the nitrogen/sulfur atom to which the Mmt group is attached.
-
Carbocation Formation: The C-N or C-S bond cleaves, releasing a highly stable 4-methoxytrityl carbocation. This cation is stabilized by resonance, with the positive charge delocalized across the three phenyl rings and the electron-donating methoxy group. This high stability is why Mmt is so acid-labile.
-
Scavenging: The liberated Mmt carbocation is a potent electrophile that can re-attach to the deprotected side chain or react with electron-rich residues like Tryptophan (Trp) or Methionine (Met), causing unwanted side products.[5] To prevent this, a scavenger, such as triisopropylsilane (TIS), is added to the cleavage cocktail to irreversibly trap the carbocation.[1][6]
Below is a diagram illustrating the Mmt cleavage mechanism.
Caption: Acid-catalyzed removal of the Mmt protecting group.
Troubleshooting Incomplete Mmt Removal
Q3: My analysis shows a significant amount of Mmt-protected peptide remaining after deprotection. What are the common causes?
Incomplete Mmt removal is a frequent issue that can typically be traced back to one or more of the following factors:
-
Insufficient Acid Concentration or Reaction Time: The cleavage is an equilibrium process.[1] Insufficient acid strength or duration may not be enough to drive the reaction to completion.
-
Poor Resin Swelling: If the resin is not properly swollen, the cleavage reagents cannot efficiently access the peptide chains within the polymer matrix. This is a common cause of incomplete reactions in SPPS.[7][8]
-
Peptide Aggregation: Hydrophobic sequences or peptides reaching a certain length can aggregate on the resin, forming secondary structures (like beta-sheets) that physically block reagent access to the Mmt group.[6][7][9]
-
Ineffective Scavenging: The liberated Mmt cation can re-attach to the deprotected side chain if not effectively quenched by a scavenger. This leads to a false-negative result for deprotection.
-
Reagent Degradation: Old or improperly stored TFA can absorb water, reducing its effective concentration.
The following flowchart provides a systematic approach to troubleshooting this issue.
Caption: Decision tree for troubleshooting Mmt deprotection.
Q4: How can I optimize my Mmt cleavage protocol for a difficult sequence?
For sequences prone to aggregation or steric hindrance, a standard protocol may be insufficient. The key is to increase the frequency and efficiency of reagent exposure.
Optimized Protocol: Instead of a single, long incubation, use multiple, short treatments. This helps to drive the equilibrium towards deprotection and ensures fresh reagent is always available. A study by Biotage demonstrated that repeating a 10-minute reaction 5 times yielded a greater percentage of deprotection than a single, longer reaction.[3]
Key Optimization Parameters:
| Parameter | Standard Condition | Optimized Condition (for difficult sequences) | Rationale |
| TFA Concentration | 1-2% in DCM | 2-3% in DCM | Increases the rate of cleavage. Use with caution to avoid premature cleavage of other acid-labile groups. |
| Reaction Time | 1 x 30 min | 5-10 x 2-10 min | Multiple short treatments are more effective than one long one, especially for equilibrium-driven reactions.[3] |
| Scavenger | 2-5% TIS | 5% TIS or TES | Ensures complete trapping of the Mmt cation, preventing side reactions and re-attachment.[1][10] |
| Solvent | DCM | DCM (pre-swollen) | Ensure resin is fully swollen before adding the cleavage cocktail to maximize reagent accessibility.[8][11] |
Q5: What are the best scavengers for Mmt removal and why?
The choice of scavenger is critical to prevent side reactions from the highly reactive Mmt carbocation.
-
Trialkylsilanes (TIS, TES): Triisopropylsilane (TIS) and Triethylsilane (TES) are the most effective and widely used scavengers.[1][10][12] They react with the carbocation via hydride transfer to form an inert, stable Mmt-silane adduct. TIS is generally preferred due to its steric bulk, which minimizes side reactions with other functional groups.
-
Thioethers (Thioanisole): While effective, thioanisole can lead to side products with sensitive residues if not used carefully.
-
Water: Can act as a scavenger but may lead to the formation of Mmt-alcohol, which can complicate purification.
The diagram below shows how scavengers prevent side reactions.
Caption: Scavengers trap the Mmt cation, preventing side reactions.
Experimental Protocols
Protocol 1: Standard On-Resin Mmt Deprotection
This protocol is suitable for most standard peptide sequences.
-
Resin Swelling: Swell the Mmt-protected peptidyl-resin in dichloromethane (DCM) for 30 minutes. Use approximately 10-15 mL of DCM per gram of resin.
-
Prepare Cleavage Cocktail: Prepare a fresh solution of 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM (v/v/v).
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the cleavage cocktail to the resin (10-15 mL per gram).
-
Agitate gently at room temperature for 2 minutes. The solution may turn yellow/orange, indicating the presence of the Mmt cation.
-
Drain the cocktail.
-
Repeat this treatment 4-5 times.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3x).
-
Wash with 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) to neutralize any residual acid (2x).
-
Wash with DMF (3x) and then with DCM (3x).
-
-
Confirmation (Optional): Perform a qualitative test (Protocol 2) on a small sample of beads to confirm the absence of the Mmt group before proceeding with the next synthesis step.
Protocol 2: Qualitative Test for Mmt Group Presence
This quick colorimetric test helps verify the completion of the deprotection reaction.
-
Sample Collection: After the final wash step of the deprotection protocol, remove a small sample of resin beads (approx. 1-2 mg).
-
Wash and Dry: Wash the beads with DCM and allow them to air dry briefly.
-
TFA Addition: Place the beads on a porcelain spot plate or in a small glass vial and add 1-2 drops of 95% TFA.
-
Observation:
Protocol 3: Quantifying Deprotection Efficiency via HPLC
For rigorous optimization, quantifying the extent of deprotection is essential. This is achieved by cleaving a small sample of the resin post-deprotection and analyzing the crude peptide by HPLC.
-
Post-Deprotection Sampling: After completing the Mmt deprotection protocol (Protocol 1) and washing, take a small, measured amount of the peptidyl-resin (e.g., 20 mg).
-
Global Cleavage:
-
Peptide Precipitation & Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analyze the sample using reverse-phase HPLC (RP-HPLC).
-
Compare the peak areas of the fully deprotected peptide and the remaining Mmt-protected peptide. The Mmt-protected peptide will be significantly more hydrophobic and thus have a longer retention time.
-
-
Calculation:
-
% Deprotection = [Area(Deprotected Peptide) / (Area(Deprotected Peptide) + Area(Mmt-Peptide))] * 100
-
This quantitative data is invaluable for optimizing deprotection conditions for particularly challenging syntheses.[3]
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
Fmoc-D-Cys(Mmt)-OH side reactions and how to prevent them
A Guide to Navigating Side Reactions in Peptide Synthesis
Welcome to the technical support center for Fmoc-D-Cys(Mmt)-OH. As Senior Application Scientists, we understand that incorporating specialty amino acids like Mmt-protected cysteine into your solid-phase peptide synthesis (SPPS) workflow can present unique challenges. The very feature that makes the 4-methoxytrityl (Mmt) group so valuable—its extreme acid lability—is also the source of potential side reactions that can impact peptide purity and yield.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to help you prevent and resolve them, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound, and what does "orthogonal protection" mean in this context?
The primary advantage of the Mmt group is its selective and mild removal. It is significantly more sensitive to acid than other common protecting groups used in Fmoc-SPPS, such as tert-butyl (tBu) for Ser/Thr/Asp/Glu or trityl (Trt) for Asn/Gln/His.[1][2] This allows for the selective deprotection of the cysteine thiol group while the peptide is still anchored to the resin and all other side chains remain protected.[3][4]
This concept is known as an orthogonal protection strategy . It enables chemists to perform specific chemical modifications on the newly freed cysteine thiol, such as:
-
On-resin formation of a specific intramolecular disulfide bond.
-
Conjugation of labels, tags, or other molecules to a specific cysteine residue.
The Mmt group can be quantitatively removed using a very dilute solution of trifluoroacetic acid (TFA), typically 0.5-2% in dichloromethane (DCM), without disturbing other acid-labile groups.[2][3][7]
Troubleshooting Guide: On-Resin Mmt Deprotection
Q2: I performed a 1% TFA treatment to remove the Mmt group, but my subsequent on-resin reaction was unsuccessful. Mass spectrometry of the final cleaved peptide shows it still has the Mmt group attached. What went wrong?
This indicates incomplete deprotection. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Insufficient Reagent Volume or Time: The Mmt removal is an equilibrium process.[8] Insufficient exposure to the acidic reagent can lead to incomplete deprotection.
-
Solution: Do not perform a single, short deprotection step. Instead, use multiple, short treatments (e.g., 5-10 treatments of 2 minutes each) with fresh reagent each time to drive the equilibrium toward deprotection.[9] The total treatment time may need to be optimized, but 20-30 minutes is a good starting point.
-
-
Reagent Degradation: The dilute TFA solution can lose potency over time.
-
Solution: Always prepare the deprotection cocktail fresh before use.
-
-
Inadequate Resin Swelling: If the resin is not properly swollen, reagents cannot efficiently access the peptide chains within the polymer matrix.
-
Solution: Before starting the deprotection, ensure the resin is fully swollen in an appropriate solvent like DCM.
-
Workflow for Mmt-Group Removal
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Cys(Mmt)-OH
Welcome to the technical support center for optimizing the synthesis of peptides incorporating Fmoc-D-Cys(Mmt)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this versatile but sensitive building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your peptide yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of peptides containing this compound.
Issue 1: Low Overall Yield of the Crude Peptide
Q: I've completed my synthesis, but the final yield of my Cys(Mmt)-containing peptide is significantly lower than expected. What are the potential causes and solutions?
A: Low yield in SPPS is a multifaceted issue. When working with this compound, several factors could be at play, from incomplete reactions to premature deprotection.
Possible Causes & Solutions:
-
Incomplete Coupling: The bulky Mmt (4-methoxytrityl) group can cause steric hindrance, leading to inefficient coupling of this compound or the subsequent amino acid.[1]
-
Solution: Employ a more potent coupling reagent. For sterically hindered amino acids, reagents like HATU or HCTU are generally more effective than standard reagents like HBTU.[1] It's also crucial to monitor the coupling reaction's completeness using a qualitative method like the Kaiser test for primary amines or the TNBS test.[2] If the test is positive, a second coupling should be performed.
-
-
Peptide Aggregation: Sequences prone to forming secondary structures on the resin can lead to aggregation, which blocks reactive sites and hinders both coupling and deprotection steps.[2][3]
-
Solution: If aggregation is suspected, consider switching to a "difficult sequence" protocol. This may involve using higher temperatures (microwave synthesis), chaotropic salts, or special solvents like N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO) to disrupt secondary structures.[2]
-
-
Premature Mmt Deprotection: The Mmt group is highly acid-labile and can be partially cleaved during repeated Fmoc deprotection cycles with piperidine, especially if the piperidine solution contains acidic impurities.
-
Solution: Use a high-purity piperidine solution for Fmoc deprotection. It is also advisable to minimize the exposure time to the piperidine solution to what is necessary for complete Fmoc removal.
-
-
Incomplete Final Cleavage: Insufficient cleavage from the resin or incomplete removal of side-chain protecting groups will naturally result in a lower yield of the desired peptide.
Issue 2: Premature Loss of the Mmt Protecting Group
Q: I'm observing a significant amount of a byproduct that corresponds to the mass of my peptide without the Mmt group before the intended selective deprotection step. Why is this happening?
A: The Mmt group is designed for selective removal under very mild acidic conditions, making it susceptible to premature cleavage in standard SPPS cycles if not handled carefully.[6]
Primary Cause:
-
Acidic Microenvironment: The primary reason for premature Mmt loss is exposure to acidic conditions. This can occur if the piperidine solution used for Fmoc deprotection is old or has degraded, leading to the formation of acidic species. Additionally, some coupling reagents or additives can create a slightly acidic environment.
Preventative Measures:
-
Fresh Reagents: Always use freshly prepared, high-quality 20% piperidine in DMF for Fmoc deprotection.[7]
-
Neutralization Step: After Fmoc deprotection, ensure a thorough wash with DMF to completely remove piperidine.[8]
-
Choice of Coupling Reagents: While most modern coupling reagents are not acidic enough to cause significant Mmt cleavage, be mindful of prolonged coupling times.
Issue 3: Side Reactions Involving the Cysteine Thiol
Q: My mass spectrometry analysis shows unexpected adducts or modifications on the cysteine residue. What are the common side reactions and how can I prevent them?
A: The nucleophilic nature of the cysteine thiol, even when protected, can lead to side reactions, particularly if premature deprotection occurs.
Common Side Reactions & Prevention:
-
Alkylation: If the Mmt group is prematurely cleaved, the free thiol can be alkylated by carbocations generated from other protecting groups (e.g., t-butyl from Ser, Thr, Asp, Glu) or from the resin linker during final cleavage.[9][10]
-
Prevention: The most effective prevention is to ensure the Mmt group remains intact until its intended cleavage. During the final cleavage from the resin, a scavenger cocktail is crucial. Triisopropylsilane (TIS) is a common scavenger that effectively quenches carbocations.[11]
-
-
β-Elimination: Peptides with a C-terminal cysteine are susceptible to base-catalyzed elimination of the protected thiol, forming a dehydroalanine intermediate. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[9]
-
Prevention: This side reaction can be minimized by using a more sterically hindered protecting group like Trityl (Trt) for the C-terminal cysteine if possible.[9] When using Mmt, minimizing the time of exposure to piperidine during Fmoc deprotection is recommended.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal coupling conditions for this compound?
A: Due to the steric hindrance of the Mmt group, standard coupling protocols may not be sufficient.[1] For optimal incorporation, we recommend the following:
-
Reagents: Use a high-efficiency coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Activation: Pre-activate the this compound with the coupling reagent and a base like DIPEA (N,N-Diisopropylethylamine) for a short period (1-2 minutes) before adding it to the resin.[12]
-
Monitoring: Always confirm the completion of the coupling reaction with a qualitative test like the Kaiser test.[2]
Q2: How do I perform the selective on-resin deprotection of the Mmt group?
A: The selective removal of the Mmt group is a key advantage of using this protecting group and is typically achieved with very mild acidic conditions.[6][13]
Protocol for Selective Mmt Deprotection:
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Prepare a deprotection solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.[11][14][15]
-
Treat the resin with the deprotection solution for 2-10 minutes. This can be repeated multiple times (e.g., 4-5 times) to ensure complete removal.[15]
-
The progress of the deprotection can often be monitored visually by the appearance of a yellow-orange color from the released Mmt cation.
-
After deprotection, wash the resin thoroughly with DCM and then DMF to remove all traces of acid before proceeding to the next step (e.g., disulfide bond formation).[15]
Q3: Can I form disulfide bonds on-resin after selective Mmt deprotection?
A: Yes, on-resin disulfide bond formation is a common application following selective Mmt deprotection. This strategy is particularly useful for synthesizing cyclic peptides or peptides with multiple disulfide bridges.[16]
General Workflow for On-Resin Disulfide Bond Formation:
-
Synthesize the linear peptide with this compound and another orthogonally protected cysteine (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH) at the desired positions.[12]
-
Selectively deprotect the Mmt group as described above to reveal a free thiol.
-
Selectively deprotect the second cysteine's protecting group.
-
Perform on-resin oxidation to form the disulfide bond. Common oxidizing agents include iodine (I₂), thallium(III) trifluoroacetate (Tl(TFA)₃), or N-chlorosuccinimide (NCS).[16][17] The choice of oxidant and reaction conditions will depend on the specific peptide sequence and other protecting groups present.
Q4: What is the recommended cleavage cocktail for a peptide containing Cys(Mmt)?
A: The choice of cleavage cocktail depends on the other amino acids in your peptide sequence. For a peptide containing Cys(Mmt) and other sensitive residues like Met, Trp, or Tyr, a robust scavenger mixture is essential to prevent side reactions.
Recommended Cleavage Cocktail (Reagent K): [5]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
This cocktail is effective at cleaving the peptide from the resin and removing most common side-chain protecting groups while minimizing side reactions on sensitive residues.[5] For peptides containing methionine, which is prone to oxidation, a specialized cocktail like Reagent H may be considered.[18]
Section 3: Data and Protocols
Table 1: Troubleshooting Summary for Low Peptide Yield
| Symptom | Probable Cause | Recommended Action |
| Low final peptide mass | Incomplete coupling of one or more amino acids | Use a more potent coupling reagent (e.g., HATU, HCTU); perform a double coupling; monitor with Kaiser test.[1][2] |
| Multiple peaks in HPLC, many with lower mass | Peptide aggregation during synthesis | Use a "difficult sequence" protocol: microwave synthesis, chaotropic salts, or solvents like NMP/DMSO.[2] |
| Presence of peptide lacking the Mmt group | Premature deprotection of Mmt group | Use fresh, high-purity piperidine for Fmoc deprotection; minimize piperidine exposure time. |
| Broad peaks and low purity in HPLC | Incomplete final cleavage or deprotection | Optimize cleavage cocktail and time; ensure appropriate scavengers are used for your sequence.[4][5] |
Experimental Protocol: On-Resin Disulfide Bond Formation using Cys(Mmt) and Cys(Trt)
This protocol outlines the regioselective formation of a disulfide bond on the solid support.
-
Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. Incorporate this compound and Fmoc-Cys(Trt)-OH at the desired positions.
-
Selective Mmt Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes. Repeat this treatment 5 times.[16]
-
Wash the resin thoroughly with DCM (5x) and then DMF (5x).
-
-
Selective Trt Deprotection:
-
The Trt group is also acid-labile, but less so than Mmt. A slightly stronger acidic condition is needed for its selective removal while the peptide is on the resin. Note: This step requires careful optimization as it risks partial cleavage from acid-sensitive resins.
-
Alternatively, and more commonly, both thiols are deprotected simultaneously during the final cleavage and the disulfide bond is formed in solution. However, for on-resin formation:
-
Treat the resin with a solution of 5-10% TFA and 5% TIS in DCM. The reaction time needs to be carefully monitored to avoid premature peptide cleavage.
-
-
On-Resin Oxidation:
-
After deprotecting both cysteine residues, wash the resin with DMF (5x).
-
Prepare a solution of iodine (I₂) (10 equivalents relative to the resin loading) in DMF.
-
Add the iodine solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF until the filtrate is colorless to remove excess iodine. Then wash with DCM (3x).
-
-
Final Cleavage and Purification:
-
Cleave the now-cyclized peptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K).[5]
-
Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.
-
Diagrams
Troubleshooting Workflow for Low Yield
A decision-making workflow for troubleshooting low peptide yield.
Orthogonal Protection Strategy for Disulfide Formation
A schematic for forming multiple, regioselective disulfide bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. peptide.com [peptide.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 17. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 18. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: Preventing Tryptophan Alkylation During Mmt-Group Removal
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth answers, troubleshooting protocols, and expert insights into the critical challenge of preventing tryptophan alkylation by the 4-methoxytrityl (Mmt) cation during peptide synthesis. As your virtual Senior Application Scientist, my goal is to explain the causality behind these side reactions and provide you with robust, validated strategies to ensure the integrity of your final peptide product.
Section 1: The Core Problem: Understanding Mmt Cation and Tryptophan Alkylation
This section addresses the fundamental chemistry behind the unwanted side reaction.
Q1: What is the Mmt protecting group and why is it used?
The 4-methoxytrityl (Mmt) group is an acid-labile protecting group used for the side chains of amino acids like Cysteine, Lysine, Histidine, or Serine.[1] Its key advantage is its "orthogonal" nature in Fmoc-based solid-phase peptide synthesis (SPPS). This means it can be removed under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)) that do not cleave the peptide from the resin or remove other, more robust side-chain protecting groups like t-butyl (tBu) or Boc.[1] This selectivity allows for specific modifications, such as cyclization or labeling, while the peptide is still attached to the solid support.[1]
Q2: What is the "Mmt cation" and why is it problematic?
When the Mmt group is cleaved by acid, it does not simply fall off. The acid protonates the ether linkage, and the Mmt group departs as a highly stable, resonance-stabilized carbocation: the Mmt cation.[2] This cation is a potent electrophile, meaning it is highly reactive toward any available nucleophiles.[3]
Q3: Why is Tryptophan (Trp) so susceptible to alkylation by the Mmt cation?
The indole side chain of tryptophan is electron-rich and highly nucleophilic, making it an easy target for electrophiles like the Mmt cation.[4][5] The cation can attack various positions on the indole ring, leading to the irreversible formation of Mmt-Trp adducts.[6] This modification adds a significant mass (+272.3 Da) to your peptide, creating hard-to-remove impurities, altering the peptide's structure, and potentially destroying its biological activity.
Section 2: The Solution: Scavenger Selection and Mechanism
A "scavenger" is a molecule added to the deprotection solution to trap, or "scavenge," the reactive Mmt cation before it can alkylate tryptophan or other sensitive residues.[2][7]
Q4: How do scavengers work? What are the common choices?
Scavengers are nucleophiles that are either more reactive or present in much higher concentrations than the sensitive amino acid side chains.[7] They intercept and neutralize the Mmt cation. The most common and effective scavengers for this purpose are silanes.[3]
-
Mechanism of Silane Scavengers: Silanes like Triisopropylsilane (TIS) do not act as typical nucleophiles. Instead, they function as hydride donors.[3][8] In the presence of strong acid (TFA), the weak silicon-hydride (Si-H) bond allows for the transfer of a hydride ion (H⁻) to the Mmt cation. This reduces the cation to the neutral, unreactive hydrocarbon 4-methoxytritylmethane, effectively quenching its electrophilicity.[8][9]
Diagram: Competing Reaction Pathways for the Mmt Cation Caption: Acid cleavage of Mmt-OR generates a reactive Mmt cation. This cation can either undergo undesirable alkylation of Tryptophan or be quenched by a scavenger like TIS.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triisopropylsilane - Wikipedia [en.wikipedia.org]
Fmoc-D-Cys(Mmt)-OH stability issues during prolonged synthesis
Fmoc-D-Cys(Mmt)-OH: Troubleshooting Stability Issues in Prolonged Synthesis
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this highly acid-sensitive building block during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the successful incorporation and manipulation of Mmt-protected cysteine residues in complex and lengthy peptide sequences.
Introduction: The Double-Edged Sword of Mmt Protection
This compound is an invaluable derivative for peptide synthesis, prized for the orthogonality of the 4-methoxytrityl (Mmt) protecting group.[1][2] The Mmt group is engineered to be exceptionally acid-labile, allowing its selective removal on-resin using very dilute trifluoroacetic acid (TFA) (e.g., 0.5-2%) without disturbing other acid-labile groups like Boc, tBu, or even the more robust S-Trityl (Trt).[1][3][4] This feature is critical for strategies requiring on-resin modification of the cysteine thiol, such as regioselective disulfide bond formation, cyclization, or conjugation.[1][2]
However, this exquisite sensitivity is also its primary liability. During prolonged syntheses, which involve numerous cycles of Fmoc deprotection and coupling, the Mmt group can be susceptible to premature cleavage. This unintended deprotection can lead to a cascade of side reactions, compromising the integrity and yield of the final peptide. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: How acid-labile is the Mmt group compared to other common thiol protecting groups?
The Mmt group is significantly more acid-labile than other trityl-type protecting groups.[3] Its removal requires only very mild acidic conditions, which allows it to be removed orthogonally in the presence of more stable groups.[2][5]
Q2: When should I choose this compound over the more common Fmoc-D-Cys(Trt)-OH?
Choose this compound when your strategy requires selective deprotection of the cysteine side chain while the peptide is still on the resin.[1][2] This is essential for creating specific intramolecular disulfide bridges, branched peptides, or for conjugating molecules to the cysteine thiol before final cleavage. For routine synthesis where the thiol is deprotected during the final TFA cleavage, the more robust and cost-effective Fmoc-D-Cys(Trt)-OH is generally preferred.
Q3: Can the yellow/orange color observed during Mmt deprotection be used for quantitative monitoring?
While the release of the Mmt cation produces a distinct yellow-orange color, relying on it for quantitative monitoring can be misleading.[6] The Trt cation, which can be partially cleaved from other residues or the resin linker, also absorbs light in a similar region, making UV monitoring inappropriate for determining the precise endpoint of the deprotection, especially in complex sequences.[7]
Troubleshooting Guide: Diagnosing and Solving Synthesis Failures
This section addresses specific problems that may arise during prolonged SPPS involving this compound.
Problem 1: Mass spectrometry shows unexpected peptide modifications, such as S-alkylation or disulfide-bridged dimers.
-
Potential Cause: Premature deprotection of the Mmt group. The free thiol is highly nucleophilic and can react with carbocations generated during the synthesis or can oxidize to form disulfide bonds. Common sources of carbocations include the cleavage of other protecting groups or fragmentation of the resin linker itself, especially with Wang-type resins.[8][9]
-
Solution & Scientific Rationale:
-
Re-evaluate Coupling Chemistry: Avoid prolonged exposure to acidic activation conditions. While standard carbodiimide methods (e.g., DIC/Oxyma) are generally safe, ensure that additives are not excessively acidic. For uronium/aminium salt activators like HBTU, the use of a non-nucleophilic base like DIPEA is standard, but excess base can also cause side reactions, particularly with C-terminal cysteine.
-
Scrutinize Fmoc-Deprotection: While the standard 20% piperidine in DMF for Fmoc removal is basic, residual acids from previous steps can accumulate. Ensure thorough washing after each coupling and deprotection step to maintain a non-acidic environment.
-
Choice of Resin: For C-terminal Cys peptides, use of a 2-chlorotrityl resin is strongly recommended over Wang or Rink Amide resins.[8] The hyper-acid-labile nature of the 2-chlorotrityl linker minimizes side reactions like S-alkylation by resin-derived cations during final cleavage.[8]
-
Problem 2: Synthesis yield drops significantly after the introduction of Cys(Mmt).
-
Potential Cause A: Incomplete Mmt deprotection during a planned on-resin modification step. The Mmt group is bulky, and in aggregated or sterically hindered sequences, access for the dilute acid may be limited.
-
Solution: Increase the number of deprotection cycles rather than the acid concentration. Perform multiple, short treatments (e.g., 5-10 cycles of 2 minutes each) with 1% TFA in DCM.[10][11] This approach maximizes efficiency while minimizing acid-catalyzed side reactions on other sensitive residues.[11]
-
-
Potential Cause B: Aggregation of the peptide chain initiated at the hydrophobic Mmt-cysteine residue.
-
Solution:
-
Problem 3: HPLC analysis of the crude peptide shows a broad peak or multiple, difficult-to-separate peaks around the target mass.
-
Potential Cause: Racemization at the Cysteine residue. Cysteine derivatives are particularly prone to racemization during base-mediated activation (e.g., HBTU/DIPEA).[13]
-
Solution & Scientific Rationale:
-
Use Neutral/Acidic Activation: Avoid pre-activation with excess base. Couple this compound using a method that maintains a neutral or slightly acidic pH, such as DIC/HOBt or DIC/Oxyma Pure.
-
Change Base: If a uronium salt activator is necessary, consider replacing DIPEA with a bulkier, less-basic amine like 2,4,6-collidine to minimize proton abstraction from the chiral center.[13]
-
Data Summary & Key Protocols
Table 1: Comparative Acid Lability of Thiol Protecting Groups
| Protecting Group | Chemical Name | Cleavage Conditions | Relative Lability & Orthogonality |
| Mmt | 4-Methoxytrityl | 0.5-2% TFA in DCM[1][3] | Very High. Orthogonal to Boc, tBu, Trt, Acm. Ideal for on-resin modifications.[2][5] |
| Trt | Trityl | Standard TFA cleavage cocktail (e.g., 95% TFA)[2] | High. Labile to standard cleavage. Not orthogonal to other acid-labile groups.[2] |
| Dpm | Diphenylmethyl | Stable to 1-3% TFA; removed by 95% TFA | Moderate. Can be used orthogonally with Mmt but not Trt.[5] |
| Acm | Acetamidomethyl | Mercury(II) acetate or Iodine[2] | Low. Orthogonal to all acid-labile groups. Requires specific, often toxic, reagents for removal.[2] |
| tBu | tert-butyl | Strong acids (e.g., HF) or specialized reagents[2] | Very Low. Highly stable to TFA. Orthogonal to most groups used in Fmoc synthesis.[2] |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Mmt Group
This protocol is designed for the selective removal of the Mmt group to expose the cysteine thiol for subsequent on-resin modification.
-
Resin Preparation: Swell the Mmt-protected peptide-resin (~0.1 mmol) in dichloromethane (DCM, 10 mL) for 30 minutes in a sealed peptide synthesis vessel.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) TFA and 5% (v/v) Triisopropylsilane (TIS) in DCM. TIS is a critical scavenger that irreversibly quenches the released Mmt cation, preventing re-attachment or other side reactions.[4][6]
-
Deprotection Cycles: a. Drain the swelling solvent from the resin. b. Add the deprotection cocktail (~10 mL per gram of resin) and agitate gently for 2 minutes. A yellow-orange color should appear as the Mmt cation is released.[6] c. Drain the cocktail. d. Repeat step 3b and 3c for a total of 5-10 cycles to ensure complete removal.[10] Monitor the color of the drained solution; deprotection is typically complete when the solution becomes colorless.
-
Washing: a. Wash the resin thoroughly with DCM (5 x 10 mL). b. Wash with 1% (v/v) DIPEA in DMF (2 x 10 mL) to neutralize any residual acid. c. Wash with DMF (5 x 10 mL) to prepare the resin for the subsequent reaction (e.g., coupling, oxidation).
Protocol 2: Recommended Coupling Protocol for this compound
This protocol minimizes the risk of racemization during the incorporation of the Cys(Mmt) residue.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF and wash thoroughly.
-
Amino Acid Activation (DIC/Oxyma Method): a. In a separate vial, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF. b. Add Diisopropylcarbodiimide (DIC, 3 eq.) to the solution. c. Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not add a base like DIPEA.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring & Washing: Monitor coupling completion with a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
Visual Workflow
Troubleshooting Logic for Cys(Mmt) Synthesis Failure
The following diagram outlines a decision-making workflow for diagnosing issues related to the use of this compound.
Caption: Troubleshooting workflow for Cys(Mmt) issues.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
Technical Support Center: Purification Strategies for Peptides Synthesized with Fmoc-D-Cys(Mmt)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of synthetic peptides containing the Fmoc-D-Cys(Mmt)-OH residue. The unique properties of the 4-methoxytrityl (Mmt) protecting group, while advantageous for orthogonal synthesis strategies, can present specific challenges during purification.[1][2] This resource is designed to help you navigate these challenges, optimize your purification workflows, and ensure the highest possible purity of your final peptide product.
I. Understanding the Core Challenge: The Nature of Mmt Protection
The Mmt group is prized for its high acid lability, allowing for its selective removal under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)) while other acid-labile side-chain protecting groups like tert-butyl (tBu) remain intact.[2][3][4][5][6] This "orthogonal" protection scheme is essential for complex syntheses, such as those involving on-resin cyclization or site-specific modification.[1] However, this same sensitivity can lead to premature deprotection and subsequent side reactions if not handled correctly during synthesis and purification.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your Mmt-containing peptide.
Issue 1: Premature Loss of the Mmt Group During Synthesis
Symptoms:
-
Appearance of unexpected peaks in the crude HPLC chromatogram, often corresponding to the deprotected peptide or disulfide-bonded dimers.
-
Lower than expected yield of the target Mmt-protected peptide.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Prolonged Piperidine Treatment | While the Mmt group is primarily acid-labile, extended exposure to the basic conditions of Fmoc deprotection (piperidine in DMF) can lead to gradual cleavage, especially in sequences prone to side reactions. | Minimize Fmoc deprotection times. For problematic sequences, consider using a milder base like 4-methylpiperidine.[7] |
| Acidic Impurities in Solvents | The use of low-quality DMF containing acidic impurities can cause slow degradation of the Mmt group over the course of the synthesis. | Always use high-purity, amine-free DMF for solid-phase peptide synthesis (SPPS). |
| Repetitive Acid-Labile Steps | If your synthesis protocol involves multiple mild acid treatments for other purposes, cumulative exposure can lead to Mmt loss. | Re-evaluate the necessity of each acidic step. If unavoidable, consider using a more robust cysteine protecting group if orthogonality with Mmt is not strictly required. |
Issue 2: Incomplete Mmt Removal During On-Resin Deprotection
Symptoms:
-
The final purified peptide shows a persistent impurity with a mass corresponding to the Mmt-protected peptide.
-
Low yield of the desired free-thiol peptide after on-resin deprotection and subsequent modification.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Deprotection Time/Concentration | The efficiency of Mmt cleavage is dependent on reaction time, TFA concentration, and the number of treatment cycles.[1] | Optimize the deprotection protocol. A common starting point is treating the resin with 1% TFA and 5% Triisopropylsilane (TIS) in DCM for 30 minutes, repeated until the yellow color of the Mmt cation is no longer observed.[4] For resistant cases, incremental increases in TFA concentration or the number of treatments may be necessary.[1] |
| Ineffective Scavenging | The Mmt cation released during deprotection can re-attach to the peptide, particularly to the free thiol or other nucleophilic side chains like tryptophan. | Always include a scavenger like Triisopropylsilane (TIS) in the deprotection cocktail to irreversibly trap the Mmt cation. |
| Steric Hindrance | The local environment of the Cys(Mmt) residue within the peptide sequence can sterically hinder access of the acid to the Mmt group. | Increase the number of deprotection cycles and ensure adequate swelling of the resin in DCM prior to adding the cleavage cocktail. |
Issue 3: Co-elution of Impurities During RP-HPLC Purification
Symptoms:
-
Broad peaks or shoulders on the main product peak in the HPLC chromatogram.
-
Mass spectrometry analysis of the "pure" fraction reveals the presence of deletion sequences, truncated peptides, or peptides with modifications.[8][9]
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Similar Hydrophobicity of Impurities | Deletion sequences or other synthesis-related impurities often have very similar hydrophobic properties to the target peptide, making separation by reversed-phase HPLC challenging.[8][10] | Gradient Optimization: Use a shallower gradient over a longer run time to improve resolution. For example, decrease the rate of increase of acetonitrile (ACN) to 0.5% or even 0.2% per minute around the elution point of your target peptide.[11] Orthogonal Purification: If co-elution persists, consider an orthogonal purification step. This involves using a separation technique based on a different principle, such as ion-exchange chromatography or size-exclusion chromatography, either before or after the RP-HPLC step.[8][12] |
| Disulfide-Bonded Dimers | If premature deprotection occurred, the resulting free thiols can oxidize to form disulfide-bonded dimers, which can be difficult to separate from the monomer. | Pre-Purification Reduction: Treat the crude peptide with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to purification to break any disulfide bonds. Optimized Cleavage Cocktail: Ensure the final cleavage cocktail contains scavengers like ethanedithiol (EDT) to maintain a reducing environment and prevent oxidation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal cleavage cocktail for a peptide containing Cys(Mmt) that I want to cleave with the Mmt group intact?
A1: To cleave the peptide from the resin while leaving the Mmt group on the cysteine side chain, you must use a cleavage cocktail that does not contain a high concentration of strong acid. This is typically only possible with highly acid-labile resins like 2-chlorotrityl chloride resin. A suitable cocktail would be a very dilute solution of TFA in DCM (e.g., 0.5-1%), but this is often inefficient for cleaving the peptide from the resin. A more practical approach for obtaining a fully protected peptide fragment is to use a resin and linker system that can be cleaved by non-acidic methods.
Q2: How can I visually monitor the on-resin removal of the Mmt group?
A2: The cleavage of the Mmt group releases the 4-methoxytrityl cation, which has a characteristic bright yellow color in the acidic cleavage solution.[4] You can monitor the deprotection by collecting the filtrate after each treatment. The reaction is complete when the filtrate no longer shows this yellow color.
Q3: My peptide contains both Cys(Mmt) and Trp. Are there any special precautions I need to take during cleavage and purification?
A3: Yes. The indole side chain of tryptophan is susceptible to modification by cations generated during acid-mediated cleavage. The Mmt cation can alkylate the tryptophan side chain. It is crucial to use an effective scavenger system in your cleavage cocktail. A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is generally effective.[5] TIS is particularly important for scavenging the Mmt cation.
Q4: Can I use mass spectrometry to confirm the presence or absence of the Mmt group?
A4: Absolutely. Mass spectrometry is an essential tool for characterizing your peptide at every stage. The mass of the Mmt group is 272.37 g/mol . When analyzing your crude or purified peptide, look for the expected mass of the fully protected peptide and the mass of the peptide after Mmt removal. This will confirm the success of your deprotection step.
Q5: What is an "orthogonal purification" strategy, and when should I use it?
A5: Orthogonal purification refers to the use of two or more separation techniques that rely on different chemical principles.[8] For peptides, this typically involves combining reversed-phase HPLC (separation based on hydrophobicity) with another method like ion-exchange chromatography (separation based on charge). You should consider an orthogonal approach when you are unable to achieve the desired purity with RP-HPLC alone due to co-eluting impurities.[8][12]
IV. Experimental Protocols & Workflows
Protocol 1: On-Resin Mmt Group Deprotection
This protocol is for the selective removal of the Mmt group while the peptide remains attached to the solid support.
-
Resin Swelling: Swell the Mmt-protected peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Drain: Drain the DCM from the resin.
-
Deprotection Cocktail: Prepare a fresh deprotection cocktail of 1-2% TFA and 5% TIS in DCM.[4]
-
Treatment: Add the deprotection cocktail to the resin and agitate gently for 30 minutes. The solution will likely turn yellow.
-
Collection & Monitoring: Drain the cocktail and collect the filtrate. Visually inspect for the yellow color of the Mmt cation.
-
Repeat: Repeat steps 4 and 5 until the yellow color is no longer observed in the filtrate. This typically requires 2-5 cycles.[1]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to neutralize any residual acid and prepare the resin for the next step (e.g., on-resin cyclization or final cleavage).[4]
Workflow: Troubleshooting RP-HPLC Purification
The following diagram illustrates a logical workflow for troubleshooting common RP-HPLC purification issues.
Caption: Troubleshooting workflow for RP-HPLC purification.
V. References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from --INVALID-LINK--
-
New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. (2023). PubMed. Retrieved from --INVALID-LINK--
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. Retrieved from --INVALID-LINK--
-
Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. Retrieved from --INVALID-LINK--
-
Investigation of Impurities in Peptide Pools. (2021). MDPI. Retrieved from --INVALID-LINK--
-
Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. (2019). ResearchGate. Retrieved from --INVALID-LINK--
-
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Creative Peptides. Retrieved from --INVALID-LINK--
-
Our Technologies. (n.d.). Orthogonal Peptides. Retrieved from --INVALID-LINK--
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. Retrieved from --INVALID-LINK--
-
A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. (2024). MDPI. Retrieved from --INVALID-LINK--
-
Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. (1998). PubMed. Retrieved from --INVALID-LINK--
-
(a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting group... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
A Comparative Guide to Cysteine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Advances in Fmoc solid-phase peptide synthesis. (2012). PMC - NIH. Retrieved from --INVALID-LINK--
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC. Retrieved from --INVALID-LINK--
-
The Importance of Mmt Protection in Peptide Synthesis with this compound. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from --INVALID-LINK--
-
A Researcher's Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Cys(Acm)-OH and Its Alternatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Synthesis of the Very Acid-Sensitive Fmoc-Cys(Mmt)-OH and Its Application in Solid-Phase Peptide Synthesis. (1996). PubMed. Retrieved from --INVALID-LINK--
-
Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic. Retrieved from --INVALID-LINK--
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from --INVALID-LINK--
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from --INVALID-LINK--
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from --INVALID-LINK--
-
Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews (RSC Publishing). Retrieved from --INVALID-LINK--
References
- 1. biotage.com [biotage.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. hplc.eu [hplc.eu]
- 12. orthogonalpeptides.com [orthogonalpeptides.com]
Validation & Comparative
A Comparative Guide to the Orthogonality of Fmoc-D-Cys(Mmt)-OH in Solid-Phase Peptide Synthesis
In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired peptide sequence with high fidelity and yield. For cysteine residues, the inherent nucleophilicity of the thiol side chain necessitates robust protection to prevent undesirable side reactions. Among the arsenal of cysteine protecting groups, the 4-methoxytrityl (Mmt) group, particularly in the form of Fmoc-D-Cys(Mmt)-OH, offers a unique level of versatility due to its exceptional acid lability. This guide provides a comprehensive comparison of the orthogonality of the Mmt group with other commonly employed protecting groups in Fmoc-based SPPS, supported by experimental data and detailed protocols.
The Principle of Orthogonality in SPPS
The concept of orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions without affecting other protecting groups.[1][2] This strategy is fundamental for the synthesis of complex peptides, such as those with multiple disulfide bonds, branched structures, or post-translational modifications. A truly orthogonal protecting group strategy allows for the precise deprotection of a specific functional group at a desired stage of the synthesis, enabling site-specific modifications on the solid support.[1]
The 4-Methoxytrityl (Mmt) Group: A Highly Acid-Labile Thiol Protection
The Mmt group is a derivative of the trityl (Trt) group, with an electron-donating methoxy group on one of the phenyl rings.[3] This modification significantly increases the acid lability of the Mmt group compared to the parent Trt group.[4] Consequently, the Mmt group can be cleaved under exceptionally mild acidic conditions, typically using a low concentration of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[3][5] This remarkable sensitivity to mild acid is the cornerstone of its orthogonality with many other protecting groups used in Fmoc SPPS.
Comparative Analysis of Orthogonality
The utility of this compound is best understood by comparing its deprotection conditions with those of other common side-chain protecting groups. The following table summarizes the cleavage conditions for the Mmt group and several other widely used protecting groups, highlighting their mutual orthogonality.
| Protecting Group | Protected Amino Acid(s) | Typical Cleavage Conditions | Orthogonal to Mmt? |
| Mmt | Cys, Lys, His | 0.5-2% TFA in DCM, often with 1-5% TIS as a scavenger.[3][4] | - |
| Boc | Lys, Trp | 25-50% TFA in DCM.[6] | Yes |
| tBu | Asp, Glu, Ser, Thr, Tyr | >90% TFA (e.g., TFA/H₂O/TIS 95:2.5:2.5).[5][7] | Yes |
| Trt | Cys, Asn, Gln, His | 5-95% TFA in DCM, scavenger required.[8][9] Cleavage is slower than Mmt. | Yes |
| Pbf | Arg | >90% TFA (e.g., TFA/H₂O/TIS 95:2.5:2.5).[10][11] | Yes |
| Alloc | Lys | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in an inert solvent.[12][13] | Yes |
This data clearly demonstrates that the Mmt group can be selectively removed in the presence of Boc, tBu, Trt, Pbf, and Alloc protecting groups. The very mild acidic conditions required for Mmt cleavage are insufficient to remove the other acid-labile groups, while the palladium-catalyzed deprotection of Alloc is chemically distinct and does not affect the Mmt group.
Visualizing Orthogonality: A Workflow for Selective Deprotection
The following diagram illustrates a typical workflow for the selective on-resin deprotection of the Mmt group to enable site-specific modification of a cysteine residue, while other protecting groups remain intact.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. biosynth.com [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. omizzur.com [omizzur.com]
- 12. biotage.com [biotage.com]
- 13. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to Monitoring Mmt Deprotection Efficiency
In the intricate world of peptide synthesis and modification, the selective removal of protecting groups is a critical step that dictates the success of a synthetic strategy. The monomethoxytrityl (Mmt) group, prized for its high acid lability, is a cornerstone for the orthogonal protection of amine, hydroxyl, and particularly sulfhydryl functional groups.[1][2] Its facile cleavage under mildly acidic conditions, often a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), allows for selective deprotection while other acid-labile groups like Boc remain intact.[2][3] However, incomplete Mmt removal can lead to undesired side products and complicate downstream modifications, making the rigorous monitoring of deprotection efficiency an indispensable part of the workflow.
This guide provides a comprehensive comparison of the most common analytical methods for monitoring Mmt deprotection, offering field-proven insights and experimental protocols to empower researchers in drug development and chemical biology to make informed decisions and achieve optimal synthetic outcomes.
The Imperative of Monitoring: Why Guesswork is Not an Option
The kinetics of Mmt deprotection can be influenced by several factors, including the peptide sequence, the resin support, and the specific deprotection cocktail used.[4] Assuming complete removal based on generalized protocols is a risky proposition that can lead to:
-
Heterogeneous Products: A mixture of fully deprotected, partially deprotected, and fully protected peptides complicates purification and characterization.
-
Failed Downstream Reactions: Subsequent on-resin modifications, such as cyclization or labeling, will be inefficient if the target functional group is not fully exposed.[1]
-
Ambiguous Analytical Data: The presence of multiple species can lead to complex and difficult-to-interpret analytical profiles, such as convoluted HPLC chromatograms.
Therefore, robust analytical monitoring is not merely a quality control step but an integral part of a validated and reproducible synthetic process.
A Comparative Analysis of Analytical Methods
The choice of analytical method for monitoring Mmt deprotection depends on several factors, including the desired level of quantitation, the available instrumentation, and whether the analysis is performed on-resin or after cleavage. Here, we compare the most widely used techniques:
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. The Mmt-protected peptide is significantly more hydrophobic than its deprotected counterpart. | Quantitative, high resolution, widely available.[1][5] | Requires cleavage from the resin for analysis, can be time-consuming. | Accurate quantification of deprotection efficiency after test cleavages. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass detection. | Provides molecular weight confirmation of protected and deprotected species, highly sensitive and specific.[6] | Requires cleavage from the resin, more complex instrumentation. | Unambiguous identification of all species in a complex mixture, ideal for troubleshooting. |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid stationary phase. | Rapid, simple, and inexpensive.[7] | Qualitative or semi-quantitative at best, lower resolution than HPLC. | Quick, on-the-fly checks of reaction progress, especially in solution-phase synthesis. |
| UV-Visible Spectroscopy | Detection of the released Mmt cation, which has a characteristic yellow color and strong absorbance. | Real-time, on-resin monitoring is possible.[8] | The presence of scavengers can interfere with colorimetric detection.[8] Not all synthesizers are equipped for this. | Continuous flow synthesis where the effluent can be monitored in real-time. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the chemical environment of atomic nuclei. | Provides detailed structural information, can be quantitative.[9][10] | Lower sensitivity, requires higher sample concentrations, complex data analysis. | Detailed structural characterization of purified products, not typically used for routine monitoring. |
Experimental Protocols: A Practical Approach
Protocol 1: On-Resin Mmt Deprotection and Monitoring by Test Cleavage and HPLC Analysis
This protocol describes a robust method for assessing Mmt deprotection efficiency by performing a small-scale test cleavage of the peptide from the resin, followed by analysis using reverse-phase HPLC.
1. On-Resin Mmt Deprotection: a. Swell the Mmt-protected peptide-resin in DCM. b. Prepare the deprotection cocktail: 1-2% TFA and 5% triisopropylsilane (TIS) in DCM.[3] The TIS acts as a scavenger for the released Mmt cation. c. Treat the resin with the deprotection solution for a specified time (e.g., 2 minutes). d. Repeat the treatment multiple times (e.g., 5-10 times) until the yellow color of the Mmt cation is no longer observed in the washings (if no scavenger is used).[3] e. Wash the resin thoroughly with DCM and then with DMF.
2. Test Cleavage: a. Take a small aliquot of the deprotected peptide-resin (e.g., 5-10 mg). b. Prepare a cleavage cocktail appropriate for the resin and other protecting groups (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v).[11] c. Treat the resin aliquot with the cleavage cocktail for 1-2 hours at room temperature. d. Precipitate the cleaved peptide with cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
3. HPLC Analysis: a. Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the sample by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 214 or 280 nm). c. The Mmt-protected peptide will have a significantly longer retention time than the deprotected peptide due to its increased hydrophobicity. d. Calculate the deprotection efficiency by integrating the peak areas of the protected and deprotected peptide species.
Visualization of Workflows
Mmt Deprotection and HPLC Analysis Workflow
Caption: Workflow for Mmt deprotection and monitoring by HPLC.
Decision Tree for Selecting an Analytical Method
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: Ensuring Synthetic Success Through Vigilant Monitoring
The Mmt protecting group is a powerful tool in the arsenal of the peptide chemist, enabling elegant and efficient synthetic strategies. However, its successful application hinges on the ability to reliably cleave it and, just as importantly, to confirm its complete removal. By understanding the principles, advantages, and limitations of the various analytical methods available, researchers can select the most appropriate technique for their specific needs. Integrating routine and robust monitoring of Mmt deprotection into synthetic workflows is a critical step toward ensuring the desired product's purity, yield, and, ultimately, the success of the research endeavor.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Relaxation-optimized NMR spectroscopy of methylene groups in proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Cys(Mmt)-OH
Introduction
Fmoc-D-Cys(Mmt)-OH is a valuable amino acid derivative, indispensable in modern solid-phase peptide synthesis (SPPS) for the controlled introduction of D-cysteine residues. The monomethoxytrityl (Mmt) protecting group offers the strategic advantage of being highly acid-labile, allowing for its selective removal on-resin to enable site-specific modifications such as disulfide bond formation or side-chain labeling.[1][2] However, the lifecycle of this reagent does not end with its synthetic application. Responsible management of its disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. As your partner in the laboratory, we aim to provide value beyond the product by equipping you with the knowledge to handle our reagents safely from procurement to disposal.
Core Chemical Profile and Hazard Assessment
While pure this compound is not classified as a hazardous substance by most suppliers under GHS, it is crucial to recognize that laboratory reagents should always be handled with care.[3] The primary disposal concerns arise from the solvents and reagents it is mixed with during experimental workflows.
Table 1: Key Properties and Safety Information for this compound
| Property | Information | Source / Comments |
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-D-cysteine | [4] |
| CAS Number | 1198791-73-9 | [4] |
| Molecular Formula | C₃₈H₃₃NO₅S | [4][5] |
| Molecular Weight | 615.7 g/mol | [4] |
| Appearance | White to light beige powder | [6] |
| GHS Hazard | Not classified as a hazardous substance or mixture. | [3] |
| Precautionary Advice | May cause skin, eye, or respiratory irritation. Avoid dust formation and direct contact.[7][8] Standard PPE (gloves, safety glasses, lab coat) is required.[9][10] |
The Logic of Waste Segregation: A Foundational Principle
The cornerstone of proper chemical disposal is rigorous waste segregation.[11] this compound waste is never just the pure compound; it is part of a complex mixture. The disposal pathway is dictated by the most hazardous component in the waste stream. Improper segregation can lead to dangerous chemical reactions within the waste container, violate environmental regulations, and significantly increase disposal costs.
The Causality Behind Segregation:
-
Halogenated vs. Non-Halogenated Solvents: Solvents like Dichloromethane (DCM), often used for Mmt group removal, are halogenated.[12] These require a specific disposal route (typically incineration at high temperatures) and must never be mixed with non-halogenated solvents like DMF, ethanol, or acetonitrile.[11]
-
Acidic Waste: The deprotection of the Mmt group utilizes dilute trifluoroacetic acid (TFA).[13][14] This creates a corrosive liquid waste stream that must be collected separately from neutral solvent waste to prevent damage to containers and dangerous reactions.
-
Solid vs. Liquid Waste: Separating solid and liquid waste is a fundamental requirement for all laboratory waste management programs.[9] This ensures safe handling and allows disposal facilities to apply the correct treatment methods.
Step-by-Step Disposal Protocols
Always consult your institution's Environmental Health and Safety (EHS) department before generating any waste stream.[10][15] They will provide correctly labeled containers and specific guidance compliant with local and federal regulations.[16]
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid reagent that is expired, contaminated, or no longer needed.
-
Container: Keep the chemical in its original, tightly sealed container. If the original container is compromised, transfer it to a new, compatible, and clearly labeled container.
-
Labeling: Create a hazardous waste label through your EHS department's portal. Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Storage: Store the container in your lab's designated Satellite Accumulation Area (SAA) for solid chemical waste.[15]
-
Pickup: Arrange for a hazardous waste pickup with your EHS department.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items that have come into direct contact with this compound powder.
-
Collection: Place all contaminated solid materials, such as gloves, weighing papers, pipette tips, and spill cleanup materials, into a designated solid hazardous waste container provided by EHS.[9] This is typically a lined bucket or a sturdy bag within a box.
-
Labeling: Ensure the container is clearly labeled "Hazardous Waste" and lists all chemical constituents it may contain, with "this compound (solid waste)" being prominent.
-
Storage & Pickup: Keep the container sealed when not in use and store it in the SAA. When full, request a pickup from EHS.
Protocol 3: Disposal of Contaminated Liquid Waste
This is the most common waste stream, generated during synthesis and deprotection steps. Proper segregation is critical here.
A. Non-Halogenated Solvent Waste (e.g., solutions in DMF, NMP)
-
Collection: Pour liquid waste containing this compound dissolved in non-halogenated solvents into a designated "Non-Halogenated Solvent Waste" carboy.
-
Compatibility Check: Never mix incompatible waste streams. For example, do not add acidic solutions to a carboy containing base.[11]
-
Labeling: The carboy must be accurately labeled with all its components and their approximate percentages. Keep a log sheet with the carboy to track additions.
-
Storage & Pickup: Keep the carboy sealed with the appropriate cap and store it in secondary containment within your SAA. Request an EHS pickup when it is approaching full.
B. Halogenated & Acidic Solvent Waste (e.g., Mmt Deprotection Cocktail)
The cocktail used for Mmt removal (e.g., 1-2% TFA in DCM with ~5% TIS) is both corrosive and halogenated, requiring a dedicated waste stream.[1][12]
-
Collection: Collect all liquid waste from the Mmt deprotection and subsequent DCM washes into a designated "Halogenated Acidic Waste" or "Acidic Chlorinated Solvent Waste" container.
-
Justification: This segregation is vital. The TFA makes the waste corrosive, and the DCM classifies it as halogenated. Mixing this with other streams is a serious compliance violation.
-
Labeling: Clearly label the container with all constituents: "Dichloromethane," "Trifluoroacetic Acid," "Triisopropylsilane," and "this compound reaction waste."
-
Storage & Pickup: Store this container securely in secondary containment within your SAA, away from bases and reactive chemicals. Arrange for EHS pickup.
Spill Management Protocol
In the event of a small spill of solid this compound powder:
-
Secure the Area: Ensure adequate ventilation and restrict access to the area.
-
Don PPE: Wear your standard PPE, including safety glasses, gloves, and a lab coat. For larger quantities, a dust mask is recommended.[3]
-
Contain & Clean: Gently sweep the solid material using a dustpan and brush or absorbent pads. Avoid raising dust.[7] Do not use a vacuum cleaner unless it is rated for hazardous dust.
-
Dispose: Place all collected powder and cleaning materials into the solid hazardous waste container (Protocol 2).
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the wipe in the solid hazardous waste container.
-
Report: Inform your lab supervisor and EHS department of the spill, following institutional procedures.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste related to this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
Conclusion
The responsible disposal of this compound is a straightforward process governed by the principles of hazard awareness and meticulous waste segregation. By understanding the nature of the chemical and the waste streams you generate, you can ensure a safe working environment and maintain full regulatory compliance. Always remember that your institution's EHS department is your primary resource for guidance and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. chemscene.com [chemscene.com]
- 6. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. peptide.com [peptide.com]
- 13. Fmoc-Cys(Mmt)-OH [cem.com]
- 14. peptide.com [peptide.com]
- 15. odu.edu [odu.edu]
- 16. danielshealth.com [danielshealth.com]
Mastering the Safe Handling of Fmoc-D-Cys(Mmt)-OH: A Guide for Peptide Synthesis Professionals
For researchers, scientists, and professionals in the field of drug development, the integrity of peptide synthesis is paramount. The use of protected amino acids, such as Fmoc-D-Cys(Mmt)-OH, is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). The methoxytrityl (Mmt) protecting group on the cysteine thiol offers the strategic advantage of being removable under mildly acidic conditions, allowing for selective deprotection and disulfide bond formation. However, ensuring the safety of laboratory personnel and the responsible management of chemical waste are as critical as the synthesis itself. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Understanding the Hazard Profile
While the Safety Data Sheet (SDS) for this compound indicates that the substance itself is not classified as hazardous, it is crucial to recognize that its handling and use in SPPS involve other reagents that do pose risks.[1] Standard laboratory practice dictates treating all chemicals with a degree of caution. The primary hazards associated with the use of this compound arise from the solvents used to dissolve it, such as dimethylformamide (DMF), and the reagents used for deprotection, namely dilute trifluoroacetic acid (TFA) and piperidine.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound and associated reagents.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety goggles with side shields | Protects against splashes of solvents and deprotection reagents. |
| Hand Protection | See detailed glove selection guide below | Provides a barrier against skin contact with the chemical and associated reagents. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling the solid. Use in a certified chemical fume hood is essential when handling solutions or volatile reagents like TFA. | Minimizes inhalation of dust particles or solvent/reagent vapors. |
Glove Selection: A Critical Choice
The selection of appropriate gloves is critical and depends on the specific task. A single glove type is not suitable for all procedures involving this compound.
| Task | Recommended Glove Material | Important Considerations |
| Handling solid this compound | Nitrile gloves | Adequate for handling the solid powder. |
| Working with this compound in DMF | Double gloving with nitrile gloves for short-term splash protection. For extended contact, use butyl rubber gloves. | Nitrile gloves offer poor resistance to DMF.[2] Change nitrile gloves immediately upon contact. |
| Mmt group deprotection with dilute TFA | Nitrile gloves for low-volume applications (splash protection only). For higher volumes or prolonged use, butyl rubber or Viton™ gloves are recommended.[3] | TFA is corrosive. Nitrile provides minimal protection and should be changed immediately after any splash.[2][3] |
| Fmoc group deprotection with piperidine | Nitrile gloves | Nitrile gloves provide good resistance to piperidine. |
Operational Plan: A Step-by-Step Workflow
Safe handling of this compound requires a systematic approach. The following workflow diagram and detailed steps outline the best practices from receiving the compound to its final use in synthesis.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
1. Weighing and Dissolving this compound:
-
Step 1: Don the appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Step 2: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to prevent inhalation of fine particles.
-
Step 3: Use a dedicated spatula and weighing paper.
-
Step 4: To dissolve, add the appropriate solvent (e.g., DMF) to the vessel containing the weighed this compound. If using DMF, consider double gloving with nitrile gloves and be prepared to change them immediately if there is any splash. For prolonged handling of DMF solutions, switch to butyl rubber gloves.
2. Mmt-Group Deprotection:
-
Step 1: Perform the deprotection reaction in a chemical fume hood.
-
Step 2: Wear appropriate gloves for handling dilute TFA (nitrile for splash protection, butyl rubber or Viton™ for more extensive use).[3]
-
Step 3: Prepare the dilute TFA solution (e.g., 1-2% TFA in dichloromethane) by adding the acid to the solvent.
-
Step 4: Add the TFA solution to the peptide-resin and monitor the reaction.
-
Step 5: Upon completion, wash the resin thoroughly with the appropriate solvent.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips.
-
Procedure: Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Waste from deprotection steps containing TFA or piperidine.
-
Solvent washes (e.g., DMF, dichloromethane).
-
Procedure: Collect all liquid waste in a designated, labeled, and sealed hazardous waste container. Do not mix incompatible waste streams. Specifically, acidic waste (containing TFA) should be kept separate from other organic solvent waste unless deemed compatible by your institution's Environmental Health and Safety (EHS) department.
-
Disposal Protocol
-
Step 1: All waste containing this compound and associated reagents must be treated as hazardous waste.
-
Step 2: Never dispose of this chemical or its solutions down the drain.[4]
-
Step 3: Ensure all waste containers are properly labeled with the full chemical names of the contents.
-
Step 4: Store waste containers in a designated satellite accumulation area.
-
Step 5: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their peptide synthesis endeavors, ensuring both scientific excellence and a commitment to laboratory safety and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
